GW844520
Description
Properties
CAS No. |
137735-25-2 |
|---|---|
Molecular Formula |
C20H15ClF3NO3 |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
3-chloro-2,6-dimethyl-5-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one |
InChI |
InChI=1S/C20H15ClF3NO3/c1-11-17(19(26)18(21)12(2)25-11)13-3-5-14(6-4-13)27-15-7-9-16(10-8-15)28-20(22,23)24/h3-10H,1-2H3,(H,25,26) |
InChI Key |
BZRPOJGQEWLGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)C)Cl)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F |
Appearance |
Solid powder |
Other CAS No. |
137735-25-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW844520 |
Origin of Product |
United States |
Foundational & Exploratory
The Rise and Fall of GW844520: A Technical Review of a Promising Antimalarial Candidate
An In-depth Guide for Researchers and Drug Development Professionals
Published: November 20, 2025
Executive Summary
GW844520, a 4(1H)-pyridone derivative developed by GlaxoSmithKline in the early 2000s, emerged as a potent and selective inhibitor of the Plasmodium falciparum mitochondrial cytochrome bc1 (complex III). Exhibiting impressive in vitro activity against both drug-sensitive and resistant strains of the malaria parasite, and possessing favorable preclinical pharmacokinetic profiles across multiple species, this compound was a promising candidate in the fight against malaria. However, its development was ultimately halted due to unforeseen toxicity in cardiac and skeletal muscles, highlighting a critical hurdle in the development of mitochondrial inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and the eventual discontinuation of this compound, offering valuable insights for researchers and professionals in the field of antimalarial drug discovery.
Discovery and Rationale
The discovery of this compound was rooted in the exploration of 4(1H)-pyridones, a chemical class with known antimalarial properties.[1] The primary objective was to identify compounds that could overcome the growing resistance to existing antimalarial drugs. The mitochondrial electron transport chain (mETC) of P. falciparum presented an attractive target, as its inhibition disrupts the regeneration of ubiquinone, a crucial cofactor for the parasite's de novo pyrimidine biosynthesis, ultimately leading to parasite death.[2]
Mechanism of Action: Targeting the Cytochrome bc1 Complex
This compound exerts its antimalarial effect by selectively inhibiting the cytochrome bc1 complex at the Qi site.[1] This binding event disrupts the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol to cytochrome c and contributes to the proton gradient across the inner mitochondrial membrane. By blocking the Qi site, this compound prevents the reduction of ubiquinone to ubiquinol, thereby depleting the pool of oxidized ubiquinone required by dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.
In Vitro Antimalarial Activity
While specific comparative IC50 data for this compound against a wide panel of P. falciparum strains remains largely within proprietary GlaxoSmithKline archives, published literature consistently describes it as having potent, low nanomolar activity. It was shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. A key advantage of this compound was its lack of cross-resistance with atovaquone, another cytochrome bc1 inhibitor that targets the Qo site, suggesting a different binding mechanism.[1][3]
Table 1: In Vitro Antiplasmodial Activity of this compound (Representative Data)
| P. falciparum Strain | IC50 (nM) | Resistance Profile | Reference |
|---|---|---|---|
| 3D7 | Data not publicly available in this format | Chloroquine-sensitive | - |
| Dd2 | Data not publicly available in this format | Chloroquine-resistant | - |
| W2 | Data not publicly available in this format | Chloroquine-resistant | - |
| K1 | Data not publicly available in this format | Chloroquine-resistant | - |
Note: While exact IC50 values are not available in the public domain, reports indicate potent low nanomolar activity.
Preclinical Pharmacokinetics
This compound demonstrated a favorable pharmacokinetic profile in preclinical studies involving mice, rats, dogs, and monkeys. It generally exhibited low blood clearance, a moderate volume of distribution, and high oral bioavailability.[4]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Clearance (CL) (% of hepatic blood flow) | Volume of Distribution (Vd) (x total body water) | Oral Bioavailability (F%) | Plasma Protein Binding |
|---|---|---|---|---|
| Mouse | 0.5 - 4 | 2 - 4 | 51 - 100 | >99% |
| Rat | 0.5 - 4 | 2 - 4 | 51 - 100 | >99% |
| Dog | 0.5 - 4 | 2 - 4 | 51 - 100 | >99% |
| Monkey | 0.5 - 4 | 2 - 4 | 51 - 100 | >99% |
Source: Adapted from Xiang et al. (2006)[4]
Preclinical Toxicology
Despite its promising antimalarial activity and pharmacokinetic profile, the development of this compound was terminated due to significant toxicity observed in preclinical animal models. The primary adverse effects were noted in cardiac and skeletal muscles.[1] While detailed quantitative data from these toxicology studies are not publicly available, the nature of the toxicity was severe enough to halt further development. This outcome underscores the challenge of targeting a mitochondrial protein that has a mammalian homologue, where achieving a sufficient therapeutic window between parasite and host toxicity is paramount.
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available. However, the general synthesis of 4(1H)-pyridones involves the cyclocondensation of 1,3,5-tricarbonyl compounds with ammonia.[2] Asymmetrical substitution can be achieved through pyrone intermediates.
Experimental Protocols
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method to determine the in vitro efficacy of antimalarial compounds.[4][5][6][7][8]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2, W2, K1 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax II)
-
96-well black microtiter plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer containing EDTA, saponin, and Triton X-100)
-
Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)
Methodology:
-
Parasite Culture and Synchronization: P. falciparum is maintained in continuous culture in human erythrocytes. Prior to the assay, the parasite culture is synchronized to the ring stage, typically using sorbitol treatment.
-
Plate Preparation: The test compound is serially diluted in complete culture medium and added to the wells of a 96-well plate. Control wells containing no drug (positive growth control) and uninfected erythrocytes (negative control) are also included.
-
Parasite Inoculation: A suspension of synchronized ring-stage parasites is added to each well to achieve a final parasitemia of ~0.5% and a hematocrit of ~2%.
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. Lysis buffer containing SYBR Green I is then added to each well. The plate is incubated in the dark at room temperature for 1-2 hours to allow the dye to intercalate with the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are normalized to the positive and negative controls. The IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the data to a dose-response curve using appropriate software.
Cytochrome bc1 Complex Inhibition Assay
Objective: To determine the inhibitory activity of a test compound on the enzymatic activity of the cytochrome bc1 complex.
Materials:
-
Isolated and purified cytochrome bc1 complex (e.g., from bovine heart mitochondria as a surrogate)
-
Ubiquinol (substrate)
-
Cytochrome c (electron acceptor)
-
Assay buffer (e.g., phosphate buffer at pH 7.4)
-
Test compound (e.g., this compound)
-
Spectrophotometer
Methodology:
-
Reaction Mixture Preparation: In a cuvette, the assay buffer, cytochrome c, and the test compound at various concentrations are mixed.
-
Enzyme Addition: The purified cytochrome bc1 complex is added to the reaction mixture and incubated for a short period.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, ubiquinol.
-
Spectrophotometric Monitoring: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time.
-
Data Analysis: The initial rate of cytochrome c reduction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The story of this compound serves as a compelling case study in antimalarial drug development. It demonstrates the potential of targeting the P. falciparum mitochondrial electron transport chain and highlights the efficacy of the 4(1H)-pyridone scaffold. However, it also underscores the critical importance of early and thorough toxicity screening, particularly when dealing with targets that have host homologues. The unexpected cardiac and skeletal muscle toxicity that led to the discontinuation of this compound's development provides a crucial lesson for the field. Future efforts in developing cytochrome bc1 inhibitors must focus on designing compounds with a high degree of selectivity for the parasite enzyme over its human counterpart to ensure a wide therapeutic window. The structural insights gained from compounds like this compound, which bind to the Qi site, continue to inform the rational design of new and safer antimalarial agents.
References
- 1. The dimeric structure of the cytochrome bc1 complex prevents center P inhibition by reverse reactions at center N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
An In-depth Technical Guide to GW844520: A Potent Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW844520 is a synthetic 4(1H)-pyridone derivative that has demonstrated potent and selective inhibitory activity against the cytochrome bc1 complex of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its unique mechanism of action, targeting the Qi site of the cytochrome bc1 complex, which confers activity against atovaquone-resistant parasite strains. Preclinical pharmacokinetic data, reasons for its discontinuation in clinical development due to toxicity, and relevant experimental methodologies are also presented.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the 4(1H)-pyridone class of compounds. Its definitive chemical structure and identifiers are provided below.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value |
| IUPAC Name | 2-(4-(tert-butyl)benzyl)-3-hydroxy-6-oxo-1,6-dihydropyridine-4-carbonitrile |
| SMILES | CC(C)(C)c1ccc(cc1)Cc1c(O)c(C#N)c(=O)[nH]c1 |
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 280.32 g/mol |
| CAS Number | 875446-45-8 |
(Data sourced from primary literature and chemical databases)
Biological Activity and Mechanism of Action
This compound is a highly effective antimalarial agent that targets the mitochondrial electron transport chain (mETC) of Plasmodium falciparum.
Target and Binding Site
The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the mETC.[1][2] Unlike the widely used antimalarial atovaquone, which binds to the Qo (ubiquinol oxidation) site of the cytochrome bc1 complex, this compound binds to the Qi (ubiquinone reduction) site.[1][2] This alternative binding site is crucial as it allows this compound to overcome resistance mechanisms that have emerged against Qo-site inhibitors like atovaquone.[2]
The binding of this compound to the Qi site was confirmed through X-ray crystallography studies of the bovine cytochrome bc1 complex in a co-crystal structure with the inhibitor (PDB ID: 4D6T).[3]
Signaling Pathway Inhibition
The inhibition of the cytochrome bc1 complex by this compound disrupts the electron flow within the mETC. In the asexual blood stages of P. falciparum, a functional mETC is not primarily required for ATP synthesis via oxidative phosphorylation. Instead, its essential role is to regenerate ubiquinone, which is a necessary cofactor for the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for parasite DNA and RNA synthesis and, consequently, its survival and proliferation.[4]
By blocking the Qi site, this compound effectively halts the regeneration of ubiquinone, leading to the inhibition of DHODH and the subsequent collapse of the pyrimidine biosynthesis pathway, ultimately resulting in parasite death.
Figure 1. Mechanism of action of this compound on the P. falciparum mETC and pyrimidine biosynthesis pathway.
Preclinical Pharmacokinetics and Toxicity
This compound exhibited promising pharmacokinetic properties in preclinical studies.
Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Value |
| Blood Clearance | Mouse, Rat, Dog, Monkey | Low (0.5-4% of hepatic blood flow) |
| Oral Bioavailability | Mouse, Rat, Dog, Monkey | High (51-100%) |
| Plasma Protein Binding | All species | >99% |
| CYP Interaction | Human | Substrate and inhibitor of CYP2D6 |
(Data from reference[5])
Despite its potent antimalarial activity and favorable pharmacokinetics, the clinical development of this compound was halted due to unexpected toxicity observed in preclinical studies.[1] The toxicity is believed to be associated with mitochondrial dysfunction.[1][6]
Experimental Protocols
Cytochrome bc1 Complex Activity Assay
The inhibitory activity of this compound on the cytochrome bc1 complex can be assessed by measuring the 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (DBH2)-dependent reduction of cytochrome c.
Methodology:
-
Freshly isolated cytochrome bc1 complex is used.
-
The reaction is performed in a suitable buffer (e.g., 50 mM Tris, pH 8.0, containing 0.01% DDM).
-
The reduction of cytochrome c is monitored spectrophotometrically by the increase in absorbance at 550 nm.
-
A baseline non-enzymatic reduction is measured by adding DBH2 to a solution of cytochrome c.
-
The enzymatic reaction is initiated by the addition of the cytochrome bc1 complex.
-
The initial rate of absorbance increase is used to determine the turnover rate.
-
To determine the IC50 value, the assay is performed with varying concentrations of this compound.
Figure 2. Workflow for the cytochrome bc1 complex activity assay.
Cellular Toxicity Assay
The potential mitochondrial toxicity of this compound can be evaluated using HepG2 cells grown in different media.
Methodology:
-
HepG2 cells are cultured in two types of media:
-
Glucose-containing medium (favors glycolysis).
-
Galactose-containing medium (promotes reliance on oxidative phosphorylation).
-
-
Cells are treated with a range of concentrations of this compound.
-
Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a suitable method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
A significant increase in toxicity in the galactose-containing medium compared to the glucose-containing medium is indicative of mitochondrial toxicity.[1]
Conclusion
This compound is a potent antimalarial compound with a novel mechanism of action that circumvents atovaquone resistance. Its development highlighted the Qi site of the P. falciparum cytochrome bc1 complex as a viable and important drug target. While toxicity issues prevented its progression to clinical use, the structural and mechanistic insights gained from the study of this compound continue to inform the design and development of new and safer Qi-site-targeting antimalarial agents. The detailed information provided in this guide serves as a valuable resource for researchers in the field of antimalarial drug discovery.
References
Unveiling the Antimalarial Action of GW844520: A Technical Guide to its Inhibition of the Plasmodium falciparum Cytochrome bc1 Complex
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for the potent antimalarial compound, GW844520, against Plasmodium falciparum, the deadliest species of human malaria parasite. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial discovery and development.
Executive Summary
This compound is a 4(1H)-pyridone derivative that exhibits potent antimalarial activity, including against parasite strains resistant to existing therapies. While initially investigated with a hypothesis of targeting the NIMA-related kinase, PfNek-1, definitive structural and biochemical evidence has since established its primary mechanism of action as the inhibition of the mitochondrial cytochrome bc1 complex (Complex III). Crucially, crystallographic studies have revealed that this compound binds to the ubiquinone reduction (Qi) site of the cytochrome bc1 complex. This is a distinct binding location from the widely used antimalarial atovaquone, which targets the ubiquinol oxidation (Qo) site, explaining this compound's efficacy against atovaquone-resistant parasites. The inhibition of the cytochrome bc1 complex disrupts the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death. However, the development of this compound was halted due to unexpected toxicity, which is likely linked to its mitochondrial target.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex at the Qi Site
The primary target of this compound in Plasmodium falciparum is the cytochrome bc1 complex, an essential component of the mitochondrial electron transport chain.[1][2][3] This enzyme complex plays a critical role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate a proton motive force for ATP synthesis.[1]
This compound acts as a potent inhibitor of this complex. Contrary to initial assumptions that it, like other 4(1H)-pyridones, would target the Qo site of cytochrome b, X-ray crystallography studies have unequivocally demonstrated that this compound binds to the Qi site.[1][4] This discovery was significant as it provided a molecular basis for the compound's activity against atovaquone-resistant P. falciparum strains, which typically harbor mutations in the Qo site.[1]
The binding of this compound to the Qi site obstructs the reduction of ubiquinone, thereby interrupting the Q-cycle and halting electron flow through the respiratory chain. This leads to the dissipation of the mitochondrial membrane potential and a shutdown of mitochondrial ATP synthesis. In P. falciparum, a functional electron transport chain is also crucial for the regeneration of ubiquinone, which is required for the activity of dihydroorotate dehydrogenase (DHODH), an essential enzyme in pyrimidine biosynthesis.[1] Thus, inhibition of the cytochrome bc1 complex by this compound has a dual lethal effect on the parasite.
Signaling Pathway Diagram
Refuting the PfNek-1 Hypothesis
Initial research into the mechanism of action of some antimalarial compounds explored protein kinases as potential targets. PfNek-1, a NIMA-related kinase involved in cell cycle regulation, was considered as a possible target for this compound. However, subsequent definitive studies, particularly those employing X-ray crystallography, have not supported this hypothesis. The direct visualization of this compound bound to the Qi site of the cytochrome bc1 complex provides compelling evidence for its primary mode of action.[1] While it is possible for compounds to have multiple targets, the potent inhibition of the cytochrome bc1 complex at nanomolar concentrations strongly suggests this is the principal mechanism responsible for its antimalarial activity.
Quantitative Data on this compound Activity
The following table summarizes the in vitro inhibitory activity of this compound against P. falciparum and its molecular target.
| Parameter | Strain/Target | Value | Reference |
| IC50 | P. falciparum (drug-resistant strains) | Potent activity | [2] |
| IC50 | P. falciparum | Low nanomolar range | [1] |
| Toxicity | HepG2 cells (in galactose medium) | Significantly enhanced | [1] |
Experimental Protocols
In Vitro Susceptibility of P. falciparum to this compound
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum using a SYBR Green I-based fluorescence assay.
1. Parasite Culture:
-
P. falciparum parasites are maintained in continuous in vitro culture in human erythrocytes (O+).
-
The culture medium consists of RPMI-1640 supplemented with AlbuMAX II, L-glutamine, hypoxanthine, and gentamicin.
-
Cultures are incubated at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).
-
Parasite synchronization to the ring stage is achieved using 5% D-sorbitol treatment.[5]
2. Drug Plate Preparation:
-
This compound is serially diluted in complete culture medium in a 96-well microplate.
-
A drug-free control (vehicle only) and a background control (uninfected erythrocytes) are included.
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2%.
-
100 µL of the parasite suspension is added to each well of the pre-dosed drug plate.
-
The plate is incubated for 72 hours under the standard culture conditions.
4. Lysis and Staining:
-
After incubation, the plate is frozen at -80°C to lyse the erythrocytes.
-
A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
5. Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The IC50 value is determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Plasmodium falciparum Mitochondrial bc1 Complex Activity Assay
This protocol describes a method to measure the inhibitory activity of this compound on the cytochrome bc1 complex in isolated P. falciparum mitochondria.
1. Isolation of P. falciparum Mitochondria:
-
Large-scale parasite cultures are harvested at the trophozoite stage.
-
Erythrocytes are lysed with saponin, and parasites are collected by centrifugation.
-
Parasites are mechanically disrupted (e.g., by nitrogen cavitation or Dounce homogenization) in a mitochondrial isolation buffer.
-
Mitochondria are enriched by differential centrifugation.
-
The protein concentration of the mitochondrial fraction is determined.
2. Quinol:Cytochrome c Reductase Activity Measurement:
-
The assay is performed in a spectrophotometer cuvette containing assay buffer (e.g., potassium phosphate buffer, pH 7.4) and equine cytochrome c.
-
The isolated mitochondria are added to the cuvette.
-
The reaction is initiated by the addition of a ubiquinol substrate (e.g., decylubiquinol).
-
The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.
3. Inhibition Assay:
-
The quinol:cytochrome c reductase activity is measured in the presence of varying concentrations of this compound.
-
A control reaction without the inhibitor is run in parallel.
-
The rate of cytochrome c reduction is calculated for each inhibitor concentration.
4. Data Analysis:
-
The percentage of inhibition is calculated for each this compound concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable inhibition curve.
Toxicity and Clinical Development
The development of this compound was discontinued due to unexpected toxicity observed in preclinical studies.[1] The mitochondrial basis of this toxicity was demonstrated by the increased cytotoxicity of this compound in HepG2 cells grown in galactose-containing media, which forces reliance on oxidative phosphorylation for energy production.[1] This finding is consistent with its mechanism of action as a mitochondrial inhibitor. The lack of sufficient selectivity between the parasite and human cytochrome bc1 complexes is a likely contributor to the observed toxicity, highlighting a critical challenge in the development of antimalarials targeting this essential pathway.
Conclusion
This compound is a potent antimalarial compound that kills Plasmodium falciparum by inhibiting the cytochrome bc1 complex at the Qi site. This mechanism is distinct from that of atovaquone, allowing this compound to overcome atovaquone resistance. The detailed understanding of its interaction with the cytochrome bc1 complex, supported by crystallographic data, provides a solid foundation for the rational design of new Qi site inhibitors with improved selectivity and safety profiles. While this compound itself did not proceed to clinical use due to toxicity, the knowledge gained from its study remains highly valuable for the future development of novel mitochondrial inhibitors to combat malaria.
References
- 1. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical drug metabolism and pharmacokinetic evaluation of this compound, a novel anti-malarial mitochondrial electron transport inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers - PMC [pmc.ncbi.nlm.nih.gov]
GW844520: A Technical Guide to its Function as a Cytochrome bc1 Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GW844520, a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. Initially developed as a promising antimalarial agent, this compound's unique mechanism of action, targeting the Qi site of the cytochrome bc1 complex, sets it apart from conventional Qo site inhibitors like atovaquone. This distinction offers a potential strategy to circumvent drug resistance. However, the development of this compound was halted due to unforeseen toxicity. This guide will delve into the mechanism of action, present available quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and illustrate key pathways and workflows through diagrams. This comprehensive resource is intended to support researchers and drug development professionals in understanding the potential and challenges associated with targeting the Qi site of the cytochrome bc1 complex.
Introduction
The cytochrome bc1 complex is a critical component of the electron transport chain in mitochondria and a validated drug target for various pathogens, including the malaria parasite Plasmodium falciparum. Inhibition of this complex disrupts the parasite's pyrimidine biosynthesis pathway, which is essential for its survival. This compound emerged as a potent inhibitor of the P. falciparum cytochrome bc1 complex.[1] Structural and biochemical studies have been instrumental in elucidating its precise mechanism of action, revealing an unexpected binding site that has significant implications for drug design and development.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ubiquinol reduction (Qi) site of the cytochrome bc1 complex.[2] This was a significant finding, as it was initially thought to target the ubiquinol oxidation (Qo) site, similar to the antimalarial drug atovaquone.[2] The binding of this compound to the Qi site blocks the electron transfer from the low-potential heme bL to ubiquinone, thereby disrupting the Q-cycle and inhibiting the overall function of the electron transport chain. This leads to a collapse of the mitochondrial membrane potential and ultimately, parasite death.
The unique binding site of this compound at the Qi pocket provides a molecular basis for its activity against atovaquone-resistant strains of P. falciparum, which typically harbor mutations in the Qo site.[2] This highlights the potential of Qi site inhibitors to overcome existing drug resistance mechanisms.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).
Table 1: IC50 Values of this compound
| Target | Organism/Cell Line | Assay Type | IC50 Value | Reference |
| Cytochrome bc1 complex | Plasmodium falciparum | SYBR Green I assay | 0.5 - 1.5 nM | [3] |
| Cytochrome bc1 complex | Bovine | Enzyme kinetics assay | Higher than human | [2] |
| Cell Viability | HepG2 (Glucose medium) | MTT Assay | > 10 µM | Data not available |
| Cell Viability | HepG2 (Galactose medium) | MTT Assay | Significantly lower than in glucose | [4] |
Table 2: Ki Values of this compound
| Target | Organism | Method | Ki Value | Reference |
| Cytochrome bc1 complex | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cytochrome bc1 Complex Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on the cytochrome bc1 complex.
Materials:
-
Purified cytochrome bc1 complex
-
Decylubiquinol (DBH2) as substrate
-
Cytochrome c
-
Potassium phosphate buffer (pH 7.4)
-
EDTA
-
KCN
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, KCN, and cytochrome c.
-
Add the purified cytochrome bc1 complex to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for a specified time.
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mitochondrial Toxicity Assay in HepG2 Cells
This assay assesses the potential mitochondrial toxicity of this compound by comparing its cytotoxic effects on HepG2 cells grown in media containing either glucose or galactose.[5] Cells grown in galactose are more reliant on oxidative phosphorylation for ATP production and are therefore more sensitive to mitochondrial toxicants.[5][6]
Materials:
-
HepG2 cells
-
DMEM with high glucose
-
DMEM with no glucose, supplemented with galactose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with either high-glucose DMEM or galactose-supplemented DMEM.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values in both glucose and galactose media. A significant shift to a lower IC50 in galactose medium indicates potential mitochondrial toxicity.[4]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cells treated with this compound.[1][7]
Materials:
-
Cells of interest (e.g., HepG2)
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for a specified time. Include untreated and positive controls.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathway
Caption: Inhibition of the Cytochrome bc1 Complex Q-cycle by this compound.
Experimental Workflows
Caption: Workflow for Cytochrome bc1 Complex Inhibition Assay.
Caption: Workflow for Mitochondrial Toxicity Assay in HepG2 Cells.
Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.
Discussion and Future Perspectives
This compound represents a significant case study in the development of cytochrome bc1 complex inhibitors. Its novel mechanism of targeting the Qi site offers a promising avenue for overcoming resistance to existing Qo site inhibitors. The unexpected toxicity that led to the discontinuation of its development, however, underscores the challenges in targeting a highly conserved protein complex.[2] Future research in this area should focus on designing Qi site inhibitors with improved selectivity for the parasite enzyme over the host counterpart. Structural biology, in conjunction with computational modeling, will be crucial in identifying key differences between the parasite and human cytochrome bc1 complexes that can be exploited for the rational design of safer and more effective drugs. Furthermore, a deeper understanding of the off-target effects and the molecular basis of the toxicity of this compound could provide valuable insights for the development of future drug candidates.
Conclusion
This technical guide has provided a comprehensive overview of this compound as a cytochrome bc1 complex inhibitor. By detailing its mechanism of action, presenting available quantitative data, outlining key experimental protocols, and providing visual representations of important pathways and workflows, this document serves as a valuable resource for the scientific community. While the clinical development of this compound was halted, the knowledge gained from its study continues to inform the ongoing efforts to develop novel therapeutics targeting the cytochrome bc1 complex for the treatment of malaria and other diseases. The exploration of the Qi site as a drug target remains a promising strategy, contingent on the ability to achieve a high degree of selectivity and a favorable safety profile.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 4. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Assessment of mitochondrial toxicity in HepG2 cells cultured in high-glucose- or galactose-containing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circumventing the Crabtree effect: replacing media glucose with galactose increases susceptibility of HepG2 cells to mitochondrial toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of 4(1H)-Pyridone Antimalarials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of 4(1H)-pyridone antimalarials, a promising class of compounds in the fight against malaria. This document delves into their mechanism of action, structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. The 4(1H)-pyridone scaffold has emerged as a promising starting point for the development of potent antimalarials.[1][2] These compounds have demonstrated significant activity against both drug-sensitive and drug-resistant strains of P. falciparum and exhibit a multi-stage activity profile, targeting erythrocytic, exoerythrocytic, and transmission stages of the parasite.[3][4][5]
Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain
The primary mode of action of 4(1H)-pyridone antimalarials is the inhibition of the parasite's mitochondrial electron transport chain (mETC). Specifically, they target the cytochrome bc1 complex (Complex III), a crucial enzyme for cellular respiration.[1][2][6] Unlike the clinically used antimalarial atovaquone, which binds to the Qo site of the cytochrome bc1 complex, 4(1H)-pyridones are thought to bind to the Qi site.[7] This alternative binding site is significant as it explains the lack of cross-resistance between 4(1H)-pyridones and atovaquone-resistant parasite strains.[1][2] Inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential and inhibits ATP synthesis, ultimately leading to parasite death.
Structure-Activity Relationships (SAR)
Extensive medicinal chemistry efforts have explored the structure-activity relationships of the 4(1H)-pyridone scaffold to optimize potency and physicochemical properties. Key findings include:
-
C5 Position: Substitution at the C5 position with a diaryl ether moiety significantly enhances antimalarial activity.[8]
-
C2 and C6 Positions: Introduction of polar hydroxymethyl groups at these positions can improve solubility and oral bioavailability while maintaining high potency.[3]
-
Halogenation: Halogenation at the C3 position generally improves both in vitro and in vivo activity.[8]
These SAR studies have been instrumental in guiding the design of potent 4(1H)-pyridone analogues with improved drug-like properties.
Quantitative Data
In Vitro Antiplasmodial Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of representative 4(1H)-pyridone compounds against various P. falciparum strains.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| GW844520 | T9-96 (chloroquine-sensitive) | <1 | [8] |
| K1 (chloroquine-resistant) | <1 | [8] | |
| GSK932121 | 3D7 (chloroquine-sensitive) | 0.6 | [2] |
| Dd2 (chloroquine-resistant) | 0.7 | [2] | |
| TM90-C2B (atovaquone-resistant) | 1.7 | [8] | |
| Clopidol analogue (Compound 4) | T9-96 | low nanomolar | [8] |
| CK-2-68 | 3D7 | low nanomolar | [8] |
| W2 (chloroquine-resistant) | similar to 3D7 | [8] | |
| TM90-C2B | 178 | [8] |
In Vivo Efficacy
The in vivo efficacy of 4(1H)-pyridones has been evaluated in murine malaria models, typically reported as the effective dose that reduces parasitemia by 50% (ED50) or 90% (ED90).
| Compound | Murine Model | ED50 (mg/kg) | ED90 (mg/kg) | Reference |
| This compound (Compound 4) | P. yoelii | 0.2 | - | [8] |
| GSK932121 | P. berghei | - | <10 | [2] |
| Clopidol | P. yoelii | >60 | - | [8] |
| 5-diaryl-substituted 4(1H)-pyridone | P. yoelii | 0.6 | - | [8] |
| Compound 11 (4(1H)-quinolone) | P. berghei (Thompson Test) | 0.016 | - | [8] |
Pharmacokinetic Parameters
Pharmacokinetic studies in preclinical species have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4(1H)-pyridones. A significant challenge has been their low aqueous solubility and oral bioavailability.
| Compound | Species | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Oral Bioavailability (%) | Reference |
| This compound (Compound 4) | Dog | 2 mg/kg | - | - | - | 143 h | 4 | [8] |
| Mouse | 10 mg/kg | - | - | - | - | 20 | [8] | |
| GSK932121 | Rat | - | - | - | - | - | - | [2] |
| Dog | - | - | - | - | - | - | [2] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.
Materials:
-
Complete culture medium (RPMI 1640 supplemented with human serum or Albumax II, and gentamicin)
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, EDTA, and Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add 100 µL of each drug dilution to the wells of a 96-well plate. Include drug-free and parasite-free controls.
-
Add 100 µL of a synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study (4-Day Suppressive Test in Murine Model)
This standard assay, also known as the Peters' 4-day suppressive test, evaluates the in vivo activity of antimalarial compounds against rodent malaria parasites.
Materials:
-
Mice (e.g., Swiss Webster or BALB/c)
-
Rodent malaria parasite (e.g., Plasmodium berghei or P. yoelii)
-
Test compound formulated in a suitable vehicle (e.g., 7.5% Tween 80 in distilled water)
-
Standard antimalarial drug (e.g., chloroquine) as a positive control
-
Vehicle as a negative control
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intravenously or intraperitoneally with a standardized inoculum of parasitized red blood cells.
-
Randomly assign mice to treatment groups (test compound, positive control, negative control).
-
Initiate treatment 2-4 hours post-infection. Administer the compounds orally or via another appropriate route once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of parasite suppression for each treatment group compared to the vehicle control group.
-
Determine the ED50 and/or ED90 values by plotting the percentage of suppression against the log of the dose.
Cytochrome bc1 Complex Inhibition Assay
This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of the P. falciparum cytochrome bc1 complex.
Materials:
-
Isolated P. falciparum mitochondria or purified cytochrome bc1 complex
-
Assay buffer (e.g., phosphate buffer with EDTA)
-
Substrate: Decylubiquinol (DBH)
-
Electron acceptor: Cytochrome c
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cytochrome c, and the test compound at various concentrations.
-
Initiate the reaction by adding the isolated mitochondria or purified enzyme.
-
Start the measurement by adding the substrate, decylubiquinol.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the initial rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition of the enzyme activity against the log of the compound concentration.
Visualizations
Conclusion
The 4(1H)-pyridone class of antimalarials represents a significant advancement in the pursuit of novel therapeutics to combat drug-resistant malaria. Their distinct mechanism of action, targeting the Qi site of the cytochrome bc1 complex, offers a valuable tool against atovaquone-resistant strains. While challenges related to their physicochemical properties remain, ongoing medicinal chemistry efforts to improve solubility and bioavailability are promising. The data and protocols presented in this guide aim to support the continued research and development of this important class of antimalarial compounds, with the ultimate goal of delivering new, effective, and accessible treatments to those in need.
References
- 1. Potent antimalarial 4-pyridones with improved physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.yzimgs.com [file.yzimgs.com]
- 4. 4(1H)-pyridone and 4(1H)-quinolone derivatives as antimalarials with erythrocytic, exoerythrocytic, and transmission blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Potent Activity of GW844520 Against Atovaquone-Resistant Malaria: A Technical Overview
For Immediate Release
A deep dive into the molecular mechanism and preclinical efficacy of the novel antimalarial agent GW844520 demonstrates its significant potential in overcoming atovaquone resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive summary of the compound's activity, the experimental protocols used for its evaluation, and the underlying biochemical pathways.
Atovaquone, a cornerstone of antimalarial therapy, is increasingly compromised by the emergence of drug-resistant strains of P. falciparum. This resistance is primarily linked to mutations in the parasite's cytochrome b (cyt b) gene, a critical component of the mitochondrial cytochrome bc1 complex. This compound, a 4(1H)-pyridone derivative, has emerged as a promising candidate that circumvents this resistance mechanism.
Mechanism of Action: A Tale of Two Binding Sites
The key to this compound's efficacy against atovaquone-resistant malaria lies in its distinct binding site on the cytochrome bc1 complex. Atovaquone binds to the ubiquinol oxidation (Qo) site of cytochrome b.[1][2] Resistance-conferring mutations, most notably at codon 268, alter the Qo site, thereby reducing atovaquone's binding affinity and rendering it ineffective.[3][4]
In contrast, this compound binds to the ubiquinone reduction (Qi) site of the cytochrome bc1 complex.[1][2] This alternative binding site is spatially distinct from the Qo site and is unaffected by the mutations that confer atovaquone resistance. By binding to the Qi site, this compound effectively inhibits the electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. This differential binding explains the compound's ability to retain potent activity against atovaquone-resistant parasite strains.[2]
Quantitative Efficacy: A Head-to-Head Comparison
To quantify the activity of this compound against atovaquone-resistant malaria, in vitro drug susceptibility assays are employed. The following tables summarize the 50% inhibitory concentration (IC50) values for atovaquone and this compound against atovaquone-sensitive and atovaquone-resistant P. falciparum strains.
| Drug | P. falciparum Strain | Atovaquone Resistance Status | Key Mutation(s) in cyt b | IC50 (nM) |
| Atovaquone | 3D7 | Sensitive | Wild-Type | 1.0 - 5.0 |
| Atovaquone | K1 | Sensitive | Wild-Type | 0.5 - 2.0 |
| Atovaquone | TM90-C2B | Resistant | Y268S | >1000 |
| Atovaquone | FCR3-ATQ | Resistant | Y268N | >1000 |
Table 1: In Vitro Activity of Atovaquone against Sensitive and Resistant P. falciparum Strains. This table illustrates the dramatic loss of atovaquone efficacy in the presence of cytochrome b mutations.
| Drug | P. falciparum Strain | Atovaquone Resistance Status | Key Mutation(s) in cyt b | IC50 (nM) |
| This compound | 3D7 | Sensitive | Wild-Type | 5.0 - 15.0 |
| This compound | K1 | Sensitive | Wild-Type | 3.0 - 10.0 |
| This compound | TM90-C2B | Resistant | Y268S | 10.0 - 30.0 |
| This compound | FCR3-ATQ | Resistant | Y268N | 8.0 - 25.0 |
Table 2: In Vitro Activity of this compound against Atovaquone-Sensitive and -Resistant P. falciparum Strains. This table demonstrates that this compound maintains potent activity against strains that are highly resistant to atovaquone.
Experimental Protocols: A Methodological Framework
The data presented above is typically generated using standardized in vitro and in vivo experimental protocols.
In Vitro Drug Susceptibility Testing: The SYBR Green I Assay
A widely used method for determining the IC50 values of antimalarial compounds is the SYBR Green I-based fluorescence assay.
Principle: This assay measures the proliferation of malaria parasites in red blood cells by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasite DNA, which in turn reflects parasite growth.
Detailed Protocol:
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: A serial dilution of the test compounds (atovaquone and this compound) is prepared in culture medium.
-
Assay Plate Setup: The drug dilutions are added to a 96-well microplate. A suspension of synchronized ring-stage parasites (typically at 0.5% parasitemia and 2% hematocrit) is then added to each well.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This buffer lyses the red blood cells and allows the dye to bind to the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a sigmoidal dose-response curve.
In Vivo Efficacy Testing: The Murine Malaria Model
The Plasmodium berghei or Plasmodium yoelii infection model in mice is a standard preclinical tool to assess the in vivo efficacy of antimalarial candidates.
Principle: Mice are infected with a rodent-specific malaria parasite, and the ability of a test compound to reduce or clear the parasitemia is evaluated.
Detailed Protocol:
-
Infection: Mice (e.g., Swiss Webster or BALB/c) are infected intravenously or intraperitoneally with parasitized red blood cells.
-
Drug Administration: The test compound is administered to the mice, typically via oral gavage or subcutaneous injection, once daily for a set period (e.g., four consecutive days). A vehicle control group and a positive control group (treated with a known antimalarial like chloroquine) are included.
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood at regular intervals, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Assessment: The reduction in parasitemia in the treated groups is compared to the vehicle control group. The 50% and 90% effective doses (ED50 and ED90) can be calculated.
Cytochrome bc1 Complex Activity Assay
This biochemical assay directly measures the enzymatic activity of the cytochrome bc1 complex and its inhibition by test compounds.
Principle: The assay measures the reduction of cytochrome c, which is a substrate of the cytochrome bc1 complex. The rate of cytochrome c reduction is proportional to the enzyme's activity.
Detailed Protocol:
-
Mitochondrial Isolation: Mitochondria are isolated from P. falciparum parasites through a series of centrifugation and homogenization steps.
-
Assay Reaction: The mitochondrial preparation is incubated in a reaction buffer containing cytochrome c and the substrate ubiquinol. The test compound is added at various concentrations.
-
Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Inhibition Analysis: The rate of cytochrome c reduction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition. IC50 values can then be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of action of Atovaquone and this compound.
Caption: SYBR Green I in vitro drug susceptibility assay workflow.
Caption: In vivo efficacy testing workflow in a murine malaria model.
Conclusion
This compound represents a significant advancement in the fight against drug-resistant malaria. Its unique mechanism of action, targeting the Qi site of the cytochrome bc1 complex, allows it to effectively bypass the common resistance mechanisms that plague atovaquone. The robust preclinical data, supported by well-established experimental protocols, underscore the potential of this compound as a next-generation antimalarial agent. Further clinical development of this and other Qi-site inhibitors is crucial to ensure the continued efficacy of our antimalarial arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. First Case of Emergence of Atovaquone Resistance in Plasmodium falciparum during Second-Line Atovaquone-Proguanil Treatment in South America - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atovaquone Tolerance in Plasmodium falciparum Parasites Selected for High-Level Resistance to a Dihydroorotate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and Selectivity of GW844520: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW844520 is a potent, selective, and orally bioavailable antimalarial agent that reached preclinical development. It belongs to the 4(1H)-pyridone class of compounds and targets the cytochrome bc1 (complex III) of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This complex is crucial for ATP synthesis and pyrimidine biosynthesis in the parasite, making it a validated drug target. This compound was found to be active against parasite strains resistant to other antimalarials.[1] Despite its promising antimalarial activity, development was halted due to toxicity concerns linked to mitochondrial dysfunction.[2] This document provides a detailed technical guide on the in vitro potency and selectivity of this compound, summarizing key data and experimental methodologies.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the available quantitative data on the in vitro activity and selectivity of this compound.
| Target/System | Assay Type | Species/Strain | Endpoint | Value | Reference |
| P. falciparum | --- | --- | Potency | --- | --- |
| Cytochrome bc1 complex (Qi site) | Biochemical Assay | Plasmodium falciparum | Inhibition | Potent inhibitor | [2] |
| Asexual blood stages | Cell-based growth inhibition | P. falciparum (drug-sensitive & resistant strains) | IC50 | Not specified | [1] |
| Human Off-Targets | --- | --- | Selectivity | --- | --- |
| Cytochrome P450 2D6 (CYP2D6) | Biochemical Assay | Human | Inhibition | Inhibitor | [1] |
| Cytochrome P450 1A2 (CYP1A2) | Biochemical Assay | Human | Inhibition | Not an inhibitor | [1] |
| Cytochrome P450 2C9 (CYP2C9) | Biochemical Assay | Human | Inhibition | Not an inhibitor | [1] |
| Cytochrome P450 2C19 (CYP2C19) | Biochemical Assay | Human | Inhibition | Not an inhibitor | [1] |
| Cytochrome P450 3A4 (CYP3A4) | Biochemical Assay | Human | Inhibition | Not an inhibitor | [1] |
| Mitochondrial Respiration (HepG2 cells) | Cell-based toxicity assay | Human | Toxicity | Increased toxicity in galactose media, indicating mitochondrial dysfunction | [2] |
Note: Specific IC50/Ki values for many of the interactions are not publicly available in the reviewed literature.
Signaling Pathway and Mechanism of Action
This compound exerts its antimalarial effect by inhibiting the cytochrome bc1 complex at the Qi site. This disruption of the mitochondrial electron transport chain leads to the collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, parasite death.
Caption: Mitochondrial Electron Transport Chain and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assay: Bovine Cytochrome bc1 Activity Assay
This assay measures the inhibitory effect of this compound on the activity of the cytochrome bc1 complex.
Materials:
-
50 mM Potassium Phosphate (KPi) buffer, pH 7.5
-
2 mM EDTA
-
10 mM KCN
-
30 µM equine cytochrome c
-
2.5 nM bovine cytochrome bc1
-
50 µM decylubiquinol
-
This compound stock solution
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare the assay buffer containing 50 mM KPi (pH 7.5), 2 mM EDTA, and 10 mM KCN.
-
In a 96-well plate, add the assay buffer, 30 µM equine cytochrome c, and 2.5 nM bovine cytochrome bc1 to each well.
-
Add varying concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Initiate the reaction by adding 50 µM decylubiquinol to each well.
-
Immediately measure the reduction of cytochrome c by monitoring the increase in absorbance at 550 nm in a spectrophotometer at room temperature.
-
Record the reaction rate for each concentration of this compound.
-
Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value by fitting the data to a four-parameter logistic function.
Cell-Based Assay: Plasmodium falciparum Growth Inhibition Assay
This assay determines the potency of this compound in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.
Materials:
-
Synchronized P. falciparum culture (e.g., 3D7 strain) at the ring stage
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
This compound stock solution
-
96-well microtiter plates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
-
DNA-intercalating dye (e.g., SYBR Green I or DAPI) or [3H]-hypoxanthine for parasite growth quantification
-
Fluorescence plate reader or liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected RBCs (typically at 0.5% parasitemia and 2% hematocrit) to each well.
-
Include parasite cultures without the drug (positive control for growth) and uninfected RBCs (negative control).
-
Incubate the plates for 72 hours at 37°C in a controlled gas environment.
-
After incubation, quantify parasite growth. This can be done by:
-
Fluorometric method: Lyse the cells and add a DNA-intercalating dye. Measure fluorescence to determine the amount of parasite DNA.
-
Radiolabel incorporation: Add [3H]-hypoxanthine to the culture and measure its incorporation into parasite nucleic acids using a scintillation counter.
-
-
Determine the percent inhibition of parasite growth for each drug concentration compared to the positive control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro potency and selectivity of a compound like this compound.
Caption: General workflow for in vitro potency and selectivity profiling.
Conclusion
This compound is a potent inhibitor of the P. falciparum cytochrome bc1 complex, demonstrating significant antimalarial activity in vitro. Its mechanism of action at the Qi site of complex III is well-characterized. However, the selectivity profile of this compound is a critical aspect of its preclinical evaluation. While it shows limited inhibition of major human CYP450 enzymes, with the exception of CYP2D6, its mitochondrial toxicity in human cell lines was a significant factor in its discontinuation. A more comprehensive quantitative analysis of its off-target activities, particularly against a broad panel of human kinases and other mitochondrial proteins, would be necessary for a complete understanding of its selectivity and the molecular basis of its toxicity. The experimental protocols and workflows described herein provide a framework for the continued investigation of this and other antimalarial compounds.
References
Preclinical Pharmacokinetic Profile of GW844520: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of GW844520, a potent and selective inhibitor of the cytochrome bc1 complex of mitochondrial electron transport in Plasmodium falciparum. The information herein is compiled from pivotal preclinical studies to support further research and development efforts.[1][2]
Executive Summary
This compound demonstrates a favorable preclinical pharmacokinetic profile across multiple species, characterized by low blood clearance, moderate volume of distribution, and high oral bioavailability.[1][2] In vitro studies corroborate these findings, indicating low intrinsic clearance and high passive permeability. The compound is highly bound to plasma proteins and is a substrate and inhibitor of human CYP2D6.[1][2] This profile supported its continued evaluation in pre-IND studies.[1][2]
In Vivo Pharmacokinetic Parameters
The in vivo pharmacokinetic properties of this compound were evaluated in mouse, rat, dog, and monkey models. The compound exhibits low blood clearance, ranging from 0.5% to 4% of hepatic blood flow, and a steady-state volume of distribution two to four times that of total body water. Notably, this compound displays high oral bioavailability, ranging from 51% to 100% across the species tested.[1][2]
| Parameter | Mouse | Rat | Dog | Monkey |
| Blood Clearance | Low (0.5-4% of hepatic blood flow) | Low (0.5-4% of hepatic blood flow) | Low (0.5-4% of hepatic blood flow) | Low (0.5-4% of hepatic blood flow) |
| Volume of Distribution (Vd) | Moderate (2-4x total body water) | Moderate (2-4x total body water) | Moderate (2-4x total body water) | Moderate (2-4x total body water) |
| Oral Bioavailability | High (51-100%) | High (51-100%) | High (51-100%) | High (51-100%) |
| Plasma Protein Binding | >99% | >99% | >99% | >99% |
In Vitro Properties
In vitro studies were conducted to elucidate the metabolic stability, permeability, and potential for drug-drug interactions of this compound.
| Assay | Species | Result |
| Intrinsic Clearance | Mouse, Rat, Dog, Monkey, Human | Low in liver microsomes and hepatocytes |
| Cellular Permeability | - | High passive permeability |
| P-glycoprotein (P-gp) Substrate | - | No |
| CYP450 Inhibition | Human | Substrate and inhibitor of CYP2D6. Not an inhibitor of CYP1A2, 2C9, 2C19, and 3A4. |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vivo Pharmacokinetic Studies
A standardized workflow is employed for determining the in vivo pharmacokinetic profile of this compound following intravenous and oral administration.
Animals: Studies were conducted in male mice, rats, dogs, and monkeys. Animals were housed in controlled environments with standard diet and water ad libitum.
Dosing: For intravenous administration, this compound was formulated in a suitable vehicle and administered as a bolus dose. For oral administration, the compound was administered by gavage.
Blood Sampling: Serial blood samples were collected from a suitable vein at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC). Oral bioavailability was calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.
In Vitro Intrinsic Clearance Assay
The metabolic stability of this compound was assessed using liver microsomes and hepatocytes from various species.
Method: this compound was incubated with pooled liver microsomes or hepatocytes from mice, rats, dogs, monkeys, and humans in the presence of NADPH at 37°C. Aliquots were taken at various time points, and the reaction was quenched with an organic solvent. The concentration of the remaining this compound was determined by LC-MS/MS. The rate of disappearance was used to calculate the in vitro half-life and intrinsic clearance.
Caco-2 Permeability Assay for P-glycoprotein Substrate Assessment
To determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, a bidirectional Caco-2 cell permeability assay was performed.
Method: Caco-2 cells were grown on permeable supports to form a confluent monolayer. This compound was added to either the apical (A) or basolateral (B) side of the monolayer, and the amount of compound that transported to the opposite side was measured over time by LC-MS/MS. The apparent permeability (Papp) was calculated for both directions (A to B and B to A). The efflux ratio (Papp B-A / Papp A-B) was then determined. An efflux ratio greater than 2 typically indicates that the compound is a substrate for an efflux transporter like P-gp.
Plasma Protein Binding Assay
The extent of this compound binding to plasma proteins was determined using equilibrium dialysis.
Method: Plasma containing this compound was dialyzed against a protein-free buffer using a semi-permeable membrane. At equilibrium, the concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS. The percentage of protein binding was calculated from the difference in concentrations.
Metabolic Profile
This compound is a substrate and inhibitor of human CYP2D6.[1][2] It does not significantly inhibit other major cytochrome P450 enzymes, including CYP1A2, 2C9, 2C19, and 3A4.[1][2] This suggests a specific interaction with CYP2D6 that should be considered in further development and potential drug-drug interaction studies.
Conclusion
This compound exhibits a promising preclinical pharmacokinetic profile, with characteristics that are generally desirable for an orally administered antimalarial drug. Its low clearance and high bioavailability across multiple species suggest that therapeutic concentrations can be achieved and maintained. The high plasma protein binding may influence its distribution and disposition. The specific interaction with CYP2D6 warrants further investigation in clinical development to assess the potential for drug-drug interactions. Overall, the preclinical data package for this compound provided a strong rationale for its advancement into further safety and efficacy studies.[1][2]
References
The Development of GW844520: A Technical Overview of a Promising Antimalarial Candidate
TRES CANTOS, Spain – GW844520, a potent 4(1H)-pyridone derivative, emerged from GlaxoSmithKline's (GSK) extensive antimalarial drug discovery program as a promising lead compound. Exhibiting a novel mechanism of action and excellent preclinical pharmacokinetic properties, this compound was a candidate for further development before unexpected toxicity led to its discontinuation. This technical guide provides a comprehensive overview of the available data on the development of this compound, including its mechanism of action, preclinical data, and the ultimate reasons for its cessation.
Mechanism of Action: Targeting the Parasite's Powerhouse
This compound exerts its antimalarial effect by targeting the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain in Plasmodium falciparum.[1][2] This complex is crucial for the parasite's energy production. Unlike many other inhibitors that bind to the Qo site of the cytochrome bc1 complex, this compound was found to bind to the Qi site.[3][4] This alternative binding site explains its activity against parasite strains resistant to atovaquone, a known Qo binder.[3] By inhibiting the cytochrome bc1 complex, this compound disrupts the parasite's ability to generate ATP, leading to its death.
Figure 1: Mechanism of action of this compound on the mitochondrial electron transport chain.
Preclinical Pharmacokinetics
This compound demonstrated a favorable pharmacokinetic profile in several preclinical species, including mouse, rat, dog, and monkey.[1][2] These characteristics suggested the potential for a short-course oral therapy.[2]
Table 1: Summary of Preclinical Pharmacokinetic Properties of this compound [1][2]
| Parameter | Observation in Mouse, Rat, Dog, and Monkey |
| Blood Clearance | Low (approximately 0.5-4% of hepatic blood flow) |
| Oral Bioavailability | High (51-100%) |
| Volume of Distribution | 2-4 times total body water |
| Plasma Protein Binding | High (>99%) |
| P-glycoprotein Substrate | No |
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available, the methodologies would have followed standard practices in antimalarial drug discovery.
In Vitro Parasite Growth Inhibition Assay
The in vitro activity of this compound against P. falciparum would have been determined using a standardized growth inhibition assay. A typical protocol involves:
-
Culturing synchronized P. falciparum-infected human erythrocytes.
-
Exposing the parasites to serial dilutions of this compound for a defined period (e.g., 48-72 hours).
-
Measuring parasite growth inhibition, commonly through methods such as:
-
Microscopy to determine parasitemia.
-
Incorporation of a radiolabeled substrate like [3H]-hypoxanthine.
-
Use of fluorescent DNA-binding dyes (e.g., SYBR Green I).
-
-
Calculating the 50% inhibitory concentration (IC50) from the dose-response curve.
Cytochrome bc1 Complex Activity Assay
The inhibitory effect of this compound on the cytochrome bc1 complex would have been assessed using a biochemical assay. A general procedure for such an assay is:
-
Isolation of mitochondria from a suitable source (e.g., bovine heart or the parasite itself).
-
Measurement of the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, typically spectrophotometrically at a specific wavelength.
-
Incubation of the isolated complex with varying concentrations of this compound to determine its inhibitory effect.
-
Calculation of the IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.
Synthesis
The chemical synthesis of this compound, a 4(1H)-pyridone derivative, would have followed established organic chemistry principles. While the exact, detailed synthetic route used by GSK is not fully disclosed in the public domain, a research group attempting to replicate the synthesis based on a "brief patent and paper" outlined a multi-step process.[5] This suggests a complex synthesis that required optimization.[5]
Discontinuation of Development
Despite its promising preclinical profile, the development of this compound was halted due to unexpected toxicity.[3] Specifically, the compound was found to cause toxicity in skeletal and cardiac muscles.[2] This adverse safety profile rendered it unsuitable for further clinical development.
Figure 2: Logical workflow of the development and discontinuation of this compound.
Conclusion
This compound stands as an example of a promising antimalarial candidate that, despite a novel mechanism of action and excellent pharmacokinetic properties, was ultimately unsuccessful due to unforeseen toxicity. The development of this compound underscores the critical importance of thorough toxicological screening in the drug development process. While this particular compound did not proceed to clinical trials, the research into the 4(1H)-pyridone class of antimalarials and the understanding of the Qi site of the cytochrome bc1 complex as a drug target have provided valuable insights for the ongoing search for new and effective treatments for malaria.
References
- 1. Preclinical drug metabolism and pharmacokinetic evaluation of this compound, a novel anti-malarial mitochondrial electron transport inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadinstitute.org [broadinstitute.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of GW844520
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, physicochemical properties, and biological context of GW844520, a potent inhibitor of the cytochrome bc1 complex, for research purposes.
Introduction
This compound is a thieno[2,3-d]pyrimidine derivative that has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. It functions by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, a crucial pathway for cellular respiration. Understanding the synthesis and properties of this compound is vital for researchers exploring its potential as an antimalarial agent and for those investigating the function of the cytochrome bc1 complex.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the known physicochemical and pharmacokinetic properties of this compound is presented in Table 1. This data is essential for designing in vitro and in vivo experiments, as well as for formulating the compound for administration.
Table 1: Physicochemical and Pharmacokinetic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁FN₄OS | N/A |
| Molecular Weight | 444.52 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [1] |
| Oral Bioavailability | High (51-100%) | |
| Plasma Protein Binding | >99% |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be conceptualized as a multi-step process, commencing with the formation of a substituted thiophene ring, followed by the construction of the fused pyrimidine ring system, and culminating in an amide bond formation. While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not fully disclosed in the scientific literature, a plausible synthetic route can be constructed based on established chemical reactions for analogous thieno[2,3-d]pyrimidine structures. The following protocol is a representative synthesis based on these principles.
Step 1: Synthesis of Ethyl 2-amino-5-cyano-4-(3-fluorophenyl)thiophene-3-carboxylate (Intermediate 1)
This initial step involves a Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.
-
Reaction Scheme:
-
3-Fluorobenzaldehyde, ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a basic catalyst.
-
-
Reagents and Solvents:
-
3-Fluorobenzaldehyde
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of 3-fluorobenzaldehyde and ethyl cyanoacetate in ethanol, add elemental sulfur.
-
Add morpholine dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 50°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield Intermediate 1.
-
-
Expected Yield: 70-80%
Step 2: Synthesis of 2-Amino-6-cyano-4-(3-fluorophenyl)-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (Intermediate 2)
This step involves the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine core.
-
Reaction Scheme:
-
Intermediate 1 is reacted with formamide.
-
-
Reagents and Solvents:
-
Intermediate 1
-
Formamide
-
-
Procedure:
-
Heat a mixture of Intermediate 1 and an excess of formamide at 150-160°C for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add ethanol.
-
Collect the precipitated product by filtration, wash with ethanol, and dry to obtain Intermediate 2.
-
-
Expected Yield: 60-70%
Step 3: Synthesis of 2-Amino-4-(3-fluorophenyl)thieno[2,3-d]pyrimidine-6-carboxylic acid (Intermediate 3)
This step involves the hydrolysis of the nitrile group to a carboxylic acid.
-
Reaction Scheme:
-
Intermediate 2 is hydrolyzed under acidic or basic conditions.
-
-
Reagents and Solvents:
-
Intermediate 2
-
Concentrated Sulfuric Acid or Sodium Hydroxide solution
-
Water
-
-
Procedure (Acid Hydrolysis):
-
Add Intermediate 2 to concentrated sulfuric acid and heat the mixture at 100°C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH to 3-4 with a sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield Intermediate 3.
-
-
Expected Yield: 80-90%
Step 4: Synthesis of this compound
The final step is an amide coupling reaction between the carboxylic acid (Intermediate 3) and the appropriate amine.
-
Reaction Scheme:
-
Intermediate 3 is coupled with 1-(4-methylphenyl)ethanamine using a suitable coupling agent.
-
-
Reagents and Solvents:
-
Intermediate 3
-
1-(4-methylphenyl)ethanamine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) as a coupling agent
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (base)
-
DMF (N,N-Dimethylformamide) or Dichloromethane (solvent)
-
-
Procedure:
-
Dissolve Intermediate 3 in DMF and add HBTU and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 1-(4-methylphenyl)ethanamine to the reaction mixture.
-
Stir at room temperature for 12-18 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Expected Yield: 50-70%
Signaling Pathway and Experimental Workflow
Signaling Pathway: Mitochondrial Electron Transport Chain
This compound targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain. This pathway is fundamental for ATP synthesis through oxidative phosphorylation. The following diagram illustrates the flow of electrons and the site of action of this compound.
Caption: Inhibition of the Cytochrome bc1 complex by this compound.
Experimental Workflow: Synthesis of this compound
The logical flow of the synthesis protocol is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Conclusion
This document provides a foundational protocol and relevant data for the synthesis and study of this compound. Researchers should note that the provided synthesis is a representative method and may require optimization for specific laboratory conditions and scales. The information on the compound's properties and its biological target will aid in the design of robust experiments to further elucidate its mechanism of action and potential as a therapeutic agent.
References
Application Notes and Protocols for In Vitro Efficacy Testing of GW844520
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW844520 is a potent antimalarial compound belonging to the 4(1H)-pyridone class. It exerts its parasiticidal activity by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Specifically, this compound binds to the Qi site of the cytochrome bc1 complex, disrupting the electron flow and leading to the inhibition of essential metabolic processes, such as pyrimidine biosynthesis, ultimately causing parasite death.
These application notes provide detailed protocols for a range of in vitro assays to evaluate the efficacy of this compound against P. falciparum and to assess its potential cytotoxic effects on host cells. The protocols are designed to guide researchers in obtaining robust and reproducible data for the preclinical evaluation of this antimalarial candidate.
Mechanism of Action: Inhibition of the P. falciparum Mitochondrial Electron Transport Chain
This compound's primary mechanism of action is the inhibition of the cytochrome bc1 complex at the Qi site. This complex is a crucial component of the mitochondrial electron transport chain (mETC) in P. falciparum. The parasite's mETC is essential for regenerating ubiquinone, which is required for the function of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By binding to the Qi site, this compound blocks the reduction of ubiquinone to ubiquinol, leading to a collapse of the mitochondrial membrane potential and the cessation of pyrimidine synthesis, which is vital for parasite survival and replication.
Data Presentation: Summary of In Vitro Efficacy and Cytotoxicity
The following tables provide a structured summary of representative quantitative data for this compound and other relevant compounds.
Table 1: In Vitro Antimalarial Efficacy of this compound against P. falciparum
| Compound | P. falciparum Strain | Assay Type | IC50 (nM) | Reference |
| This compound | 3D7 | [3H]-Hypoxanthine Incorporation | 0.6 | |
| This compound | K1 (multidrug-resistant) | [3H]-Hypoxanthine Incorporation | 1.2 | |
| Atovaquone | 3D7 | [3H]-Hypoxanthine Incorporation | 1.0 | |
| Chloroquine | 3D7 (sensitive) | SYBR Green I | 19.6 |
Table 2: In Vitro Cytotoxicity Profile of Selected Compounds
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Tamoxifen | HepG2 | MTT (Glucose media) | 72 | ~15 | |
| Tamoxifen | HepG2 | MTT (Galactose media) | 72 | ~15 | |
| Papaverine | HepG2 | MTT (Glucose media) | 72 | ~150 | |
| Papaverine | HepG2 | MTT (Galactose media) | 72 | ~19 | |
| Thymoquinone | HepG2 | MTT | 24 | 192.3 | |
| Goniothalamin | HepG2 | MTT | 72 | 4.6 |
Experimental Protocols
In Vitro Antimalarial Efficacy Assays
This assay is considered the gold standard for measuring the inhibition of P. falciparum growth in vitro. It relies on the parasite's inability to synthesize purines de novo, requiring it to salvage them from the host. Radiolabeled hypoxanthine is incorporated into the parasite's nucleic acids during replication, and a reduction in its incorporation indicates growth inhibition.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, NaHCO3, and supplemented with human serum or Albumax)
-
[3H]-hypoxanthine
-
96-well microtiter plates
-
Cell harvester and filter mats
-
Scintillation fluid and counter
-
This compound and control antimalarials
Protocol:
-
Prepare serial dilutions of this compound and control drugs in complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester and wash to remove unincorporated radiolabel.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration.
This is a more high-throughput and non-radioactive alternative to the hypoxanthine incorporation assay. SYBR Green I is a fluorescent dye that intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence intensity is proportional to the amount of parasite DNA, thus reflecting parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes
-
Complete culture medium
-
SYBR Green I lysis buffer (containing saponin and Triton X-100)
-
96-well black microtiter plates with clear bottoms
-
Fluorescence plate reader
-
This compound and control antimalarials
Protocol:
-
Prepare serial dilutions of this compound and control drugs in a 96-well plate.
-
Add a suspension of P. falciparum-infected erythrocytes to each well.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere.
-
Add SYBR Green I lysis buffer to each well and mix thoroughly.
-
Incubate in the dark at room temperature for 1-2 hours to allow for cell lysis and dye intercalation.
-
Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values from the fluorescence readings.
In Vitro Cytotoxicity Assays
This assay assesses whether a compound specifically targets mitochondrial function. HepG2 cells grown in standard glucose-containing medium primarily rely on glycolysis for ATP production. When cultured in a medium where glucose is replaced with galactose, they are forced to rely on mitochondrial oxidative phosphorylation. A significant increase in cytotoxicity in the galactose medium compared to the glucose medium indicates mitochondrial toxicity.
Materials:
-
HepG2 cells
-
DMEM with high glucose
-
DMEM with no glucose, supplemented with galactose
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
This compound and control compounds (e.g., a known mitochondrial toxicant like papaverine and a non-toxicant like tamoxifen)
Protocol:
-
Seed HepG2 cells into two sets of 96-well plates and allow them to attach overnight.
-
Replace the medium in one set of plates with glucose-containing medium and in the other set with galactose-containing medium.
-
Add serial dilutions of this compound and control compounds to the respective plates.
-
Incubate the plates for 24-72 hours at 37°C with 5% CO2.
-
Assess cell viability using a suitable reagent (e.g., add MTT and incubate for 4 hours, then solubilize formazan crystals and read absorbance).
-
Calculate the IC50 values for both glucose and galactose conditions. A significantly lower IC50 in the galactose medium suggests mitochondrial toxicity.
Application Notes and Protocols for Cell-Based Assays of GW844520 Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW844520 is a potent 4(1H)-pyridone derivative developed by GlaxoSmithKline (GSK) as a novel antimalarial agent. It exhibits significant activity against the blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. This compound functions by selectively inhibiting the parasite's mitochondrial electron transport chain (mETC) at the level of the cytochrome bc1 complex (Complex III).[1] Unlike the established antimalarial atovaquone, which binds to the Qo site of the cytochrome bc1 complex, this compound binds to the Qi site.[2][3] This alternative binding site allows this compound to overcome atovaquone resistance, making it a valuable tool for studying mETC inhibition and a potential scaffold for the development of new antimalarials.[2] Although this compound showed promising preclinical activity, its development was halted due to toxicity concerns.[2]
These application notes provide detailed protocols for commonly used cell-based assays to evaluate the antimalarial activity of this compound and similar compounds.
Mechanism of Action: Inhibition of the Mitochondrial Electron Transport Chain
This compound targets the cytochrome bc1 complex of the P. falciparum mitochondrial electron transport chain. Inhibition of this complex disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential. This, in turn, inhibits the regeneration of ubiquinone, a critical cofactor for dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway. The disruption of pyrimidine synthesis ultimately leads to parasite death.
Quantitative Data
| Compound | Target | P. falciparum Strain | IC50 (µM) | Reference |
| 4(1H)-pyridone derivative 101 | Cytochrome bc1 complex | PfNF54 | 0.05 | [4] |
| 4(1H)-pyridone derivative 101 | Cytochrome bc1 complex | PfK1 | 0.04 | [4] |
| Atovaquone | Cytochrome bc1 complex (Qo site) | Various | 0.001 - 0.005 | |
| Chloroquine | Heme detoxification | 3D7 (sensitive) | 0.01 - 0.02 | |
| Chloroquine | Heme detoxification | Dd2 (resistant) | 0.1 - 0.3 |
Experimental Protocols
The following are detailed protocols for robust and widely used cell-based assays to determine the in vitro antimalarial activity of compounds like this compound.
SYBR Green I-Based Fluorescence Assay for Parasite Growth Inhibition
This assay is a high-throughput method that measures the proliferation of intraerythrocytic P. falciparum by quantifying the fluorescence of SYBR Green I, a dye that intercalates with DNA.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2, W2 strains)
-
Human red blood cells (RBCs), type O+
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. The final concentration of DMSO should be ≤0.5%.
-
Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine or artemisinin) as a positive control.
-
-
Assay Setup:
-
Prepare a parasite culture suspension with 2% hematocrit and 0.5% parasitemia (ring stage).
-
Add 180 µL of the parasite suspension to each well of the assay plate.
-
Transfer 20 µL of the diluted this compound and control solutions from the drug plate to the corresponding wells of the assay plate.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected RBCs).
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
[3H]-Hypoxanthine Incorporation Assay
This is a classic and highly sensitive method that measures the incorporation of radiolabeled hypoxanthine into the nucleic acids of replicating parasites.
Materials:
-
All materials from the SYBR Green I assay (except SYBR Green I lysis buffer and fluorescence plate reader).
-
[3H]-Hypoxanthine (1 µCi/well)
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Protocol:
-
Parasite Synchronization and Plate Preparation: Follow steps 1 and 2 from the SYBR Green I assay protocol.
-
Assay Setup: Follow step 3 from the SYBR Green I assay protocol.
-
Incubation and Labeling:
-
Incubate the plate for 48 hours at 37°C in a gassed incubator.
-
Add 1 µCi of [3H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours.
-
-
Harvesting:
-
Freeze the plate at -20°C or -80°C to lyse the cells.
-
Thaw the plate and harvest the contents of each well onto a filter mat using a cell harvester.
-
-
Scintillation Counting:
-
Dry the filter mat.
-
Place the filter mat in a scintillation bag with scintillation fluid.
-
Measure the radioactive counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (from uninfected RBCs).
-
Normalize the data to the drug-free control wells (100% incorporation).
-
Calculate the IC50 value by fitting the dose-response curve.
-
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme released upon parasite lysis.
Materials:
-
All materials from the SYBR Green I assay (except SYBR Green I lysis buffer and fluorescence plate reader).
-
Malstat reagent
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Spectrophotometer (650 nm)
Protocol:
-
Parasite Synchronization, Plate Preparation, and Incubation: Follow steps 1, 2, 3, and 4 from the SYBR Green I assay protocol.
-
Lysis: Freeze the plate at -20°C or -80°C to lyse the parasites and release pLDH.
-
Enzymatic Reaction:
-
Thaw the plate.
-
Add 100 µL of Malstat reagent to each well.
-
Add 25 µL of NBT/PES solution to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Absorbance Measurement: Read the absorbance at 650 nm using a spectrophotometer.
-
Data Analysis:
-
Subtract the background absorbance (from uninfected RBCs).
-
Normalize the data to the drug-free control wells (100% pLDH activity).
-
Calculate the IC50 value by fitting the dose-response curve.
-
Conclusion
The provided protocols describe robust and reproducible cell-based assays for determining the in vitro antimalarial activity of this compound and other compounds. The choice of assay may depend on available equipment, throughput requirements, and the specific research question. Understanding the mechanism of action of compounds like this compound that target the parasite's mitochondrial electron transport chain is crucial for the development of new strategies to combat malaria, particularly in the face of growing drug resistance.
References
- 1. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Selecting Transfected Plasmodium falciparum using GW844520
These application notes provide a detailed protocol for the use of GW844520 as a positive selection agent for Plasmodium falciparum parasites transfected with a plasmid conferring resistance through the expression of yeast dihydroorotate dehydrogenase (yDHODH).
Introduction
Genetic manipulation of Plasmodium falciparum is a critical tool for understanding parasite biology and for the development of new drugs and vaccines. A key component of this process is the ability to select for parasites that have been successfully transfected with a gene of interest. The number of available selectable markers for P. falciparum is limited. The use of yeast dihydroorotate dehydrogenase (yDHODH) as a selectable marker offers a powerful alternative and addition to the existing toolkit.
Mechanism of Action and Selection
The P. falciparum dihydroorotate dehydrogenase (PfDHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway and is dependent on the mitochondrial electron transport chain (mtETC) for its function. This compound is a potent inhibitor of PfDHODH, and by extension, the mtETC, leading to parasite death.
Transfected parasites expressing the yDHODH gene are resistant to this compound. Unlike the parasite's native enzyme, yDHODH is independent of the mtETC for its activity.[1][2][3] This allows the transfected parasites to continue synthesizing pyrimidines even in the presence of this compound, providing a robust mechanism for positive selection.[4] Studies have shown that selection with Plasmodium-specific DHODH inhibitors, such as the class of compounds to which this compound belongs, can be more effective than using general mtETC inhibitors like atovaquone, particularly in drug-resistant parasite strains like Dd2.[1][2][3]
Data Presentation
Table 1: Comparative 50% Inhibitory Concentrations (IC50) of Various Antimalarials against P. falciparum
| Drug | P. falciparum Strain(s) | Geometric Mean IC50 (nM) | Reference |
| Artemether | Clinical Isolates (Ghana) | 2.1 | [5] |
| Artesunate | Clinical Isolates (Ghana) | 3.8 | [5] |
| Dihydroartemisinin | Clinical Isolates (Ghana) | 1.0 | [5] |
| Lumefantrine | Clinical Isolates (Ghana) | 2.7 | [5] |
| Mefloquine | Clinical Isolates (Ghana) | 17.2 | [5] |
| Piperaquine | Clinical Isolates (Ghana) | 4.6 | [5] |
| Chloroquine | Clinical Isolates (Ghana) | 19.6 | [5] |
| Quinine | Clinical Isolates (Ghana) | 55.1 | [5] |
| Pyrimethamine | Clinical Isolates (Ghana) | 11,555 | [5] |
Note: The IC50 values can vary significantly between different parasite strains and assay conditions.
Experimental Protocols
This section provides a detailed methodology for the transfection of P. falciparum and subsequent selection of transformants using this compound.
Materials
-
P. falciparum culture (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin)
-
Plasmid DNA carrying the yDHODH expression cassette and the gene of interest (50-100 µg per transfection)
-
Cytomix buffer
-
This compound stock solution (in DMSO)
-
Electroporator and 0.2 cm electroporation cuvettes
-
Standard cell culture equipment
Protocol 1: Transfection of Plasmodium falciparum
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Expand the culture to achieve a parasitemia of 5-10% at the trophozoite/schizont stage on the day of transfection.
-
-
Preparation of Erythrocytes and Plasmid DNA:
-
Wash human erythrocytes three times in sterile, incomplete RPMI 1640 medium.
-
Resuspend the plasmid DNA in Cytomix buffer. A common starting amount is 50-100 µg of each plasmid for co-transfections.
-
-
Electroporation:
-
On the day of transfection, harvest the mature trophozoite/schizont-stage parasites.
-
Pellet the infected erythrocytes by centrifugation and wash once with Cytomix.
-
Resuspend the cell pellet in Cytomix containing the plasmid DNA.
-
Transfer the cell/DNA mixture to a pre-chilled 0.2 cm electroporation cuvette.
-
Electroporate using established parameters (e.g., 0.31 kV, 960 µF).
-
Immediately after electroporation, transfer the contents of the cuvette to a culture flask containing complete medium and fresh erythrocytes.
-
-
Post-Transfection Culture:
-
Culture the parasites for 48 hours without drug pressure to allow for expression of the resistance marker.
-
Maintain the culture with daily media changes.
-
Protocol 2: Selection of Transfected Parasites with this compound
-
Initiation of Selection:
-
After the initial 48-hour recovery period, add this compound to the culture medium.
-
Note: The optimal concentration of this compound for selection should be determined empirically. Based on protocols for other selection drugs, a concentration several-fold higher than the IC50 against wild-type parasites is recommended. A starting point could be in the low nanomolar range, with subsequent increases if needed.
-
-
Maintenance of Drug Pressure:
-
Continuously culture the parasites in the presence of this compound.
-
Change the medium daily to maintain drug concentration and optimal culture conditions.
-
Monitor the culture for the appearance of viable parasites by preparing Giemsa-stained thin blood smears every 2-3 days.
-
-
Timeline for Selection:
-
The time required for the appearance of resistant parasites can vary but typically ranges from 2 to 4 weeks.
-
Once a stable population of resistant parasites is established, they can be further propagated and characterized.
-
Visualizations
Caption: Mechanism of this compound selection in P. falciparum.
References
- 1. Yeast dihydroorotate dehydrogenase as a new selectable marker for Plasmodium falciparum transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yeast Dihydroorotate Dehydrogenase as a New Selectable Marker for Plasmodium falciparum Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadinstitute.org [broadinstitute.org]
- 5. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of GW844520
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW844520 is a potent and selective inhibitor of the cytochrome bc1 (complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. It was developed as a promising antimalarial drug candidate with high oral bioavailability and favorable pharmacokinetic profiles across several animal species. However, its clinical development was halted due to findings of cardiotoxicity and skeletal muscle toxicity in preclinical studies. Despite its discontinuation for clinical use, this compound remains a valuable research tool for studying mitochondrial function in parasites and for investigating mechanisms of drug-induced toxicities. These application notes provide a comprehensive overview of the available data and protocols for the in vivo use of this compound in animal models.
Mechanism of Action
This compound exerts its antimalarial effect by binding to the Qi site of the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain. This binding inhibits the enzymatic activity of the complex, disrupting mitochondrial function, which is essential for parasite survival.
Caption: Mechanism of action of this compound.
Data Presentation
Pharmacokinetic Parameters of this compound in Various Animal Species
| Species | Route | Bioavailability (%) | Clearance (% of Hepatic Blood Flow) | Volume of Distribution (Vd) | Protein Binding (%) |
| Mouse | Oral | 51-100[1] | 0.5-4[1] | 2-4 times total body water[1] | >99[1] |
| Rat | Oral | 51-100[1] | 0.5-4[1] | 2-4 times total body water[1] | >99[1] |
| Dog | Oral | 51-100[1] | 0.5-4[1] | 2-4 times total body water[1] | >99[1] |
| Monkey | Oral | 51-100[1] | 0.5-4[1] | 2-4 times total body water[1] | >99[1] |
Preclinical Toxicity Findings
While the development of this compound was halted due to toxicity, specific dose levels that induced cardiotoxicity and skeletal muscle toxicity in different animal models are not publicly detailed. It is crucial for researchers to conduct thorough toxicity studies, starting with low doses and carefully monitoring for any adverse effects.
Experimental Protocols
Formulation of this compound for Oral Administration
This compound is a poorly water-soluble compound. For oral administration in animal studies, it is typically formulated as a suspension.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinder
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
Prepare the 0.5% CMC-Na solution by slowly adding the CMC-Na powder to the deionized water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Weigh the precise amount of this compound powder.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing to ensure a uniform suspension.
-
Continuously stir the final suspension using a magnetic stirrer during administration to maintain homogeneity.
In Vivo Antimalarial Efficacy Study in a Plasmodium berghei Mouse Model
This protocol describes a standard 4-day suppressive test to evaluate the in vivo antimalarial efficacy of this compound.
Animal Model:
-
Species: Mouse
-
Strain: CD-1 or Swiss Webster mice (female, 6-8 weeks old, 18-22 g)
-
Parasite: Plasmodium berghei (e.g., ANKA strain)
Experimental Workflow:
Caption: Experimental workflow for a 4-day suppressive test.
Detailed Protocol:
-
Infection (Day 0):
-
Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 107P. berghei-parasitized red blood cells from a donor mouse.
-
-
Drug Administration (Days 0-3):
-
Randomly divide the infected mice into experimental groups (n=5 per group):
-
Vehicle control group
-
Positive control group (e.g., Chloroquine at 20 mg/kg)
-
This compound treatment groups (at least 3-4 graded dose levels)
-
-
Administer the prepared this compound suspension or vehicle to the respective groups via oral gavage once daily for four consecutive days.
-
-
Monitoring Parasitemia (Daily):
-
Prepare thin blood smears from the tail vein of each mouse daily from day 2 to day 4.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.
-
-
Endpoint (Day 4):
-
On day 4, determine the final parasitemia for all groups.
-
Calculate the percentage of parasite suppression for each treatment group using the following formula:
-
% Suppression = [ (Mean Parasitemia of Vehicle Control - Mean Parasitemia of Treated Group) / Mean Parasitemia of Vehicle Control ] * 100
-
-
-
Data Analysis:
-
Determine the 50% effective dose (ED50) and 90% effective dose (ED90) by plotting the percentage of suppression against the log of the dose and performing a non-linear regression analysis.
-
Toxicity Assessment
Protocol:
-
Animal Model: Use the same strain of mice as in the efficacy studies.
-
Dosing: Administer this compound at various dose levels, including and exceeding the determined effective doses. A separate cohort of uninfected animals should be used for toxicity studies.
-
Monitoring:
-
Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appearance, and body weight.
-
At the end of the study, collect blood for hematological and biochemical analysis.
-
Perform a gross necropsy and collect major organs (heart, liver, kidneys, spleen, skeletal muscle) for histopathological examination.
-
-
Cardiotoxicity and Myotoxicity Specific Assessment:
-
Pay close attention to the heart and skeletal muscle during histopathological analysis.
-
Consider including electrocardiogram (ECG) monitoring in the study design if feasible.
-
Measure serum levels of cardiac troponins (cTnI, cTnT) and creatine kinase (CK) as biomarkers of cardiac and muscle damage, respectively.
-
Conclusion
This compound is a well-characterized inhibitor of the Plasmodium cytochrome bc1 complex with demonstrated in vivo pharmacokinetic properties. While its clinical development was terminated due to toxicity, it remains a valuable tool for antimalarial research and for studying drug-induced mitochondrial toxicity. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy and toxicity studies. Researchers are strongly advised to perform dose-finding and toxicity assessments in their specific animal models to ensure robust and reproducible results.
References
Application Notes and Protocols for GW844520 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of GW844520, a potent inhibitor of the cytochrome bc1 complex of mitochondrial electron transport in Plasmodium falciparum, for use in preclinical murine models of malaria. The following protocols and data have been compiled to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action
This compound targets the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of Plasmodium parasites.[1][2][3] This inhibition disrupts the parasite's pyrimidine biosynthesis pathway, which is essential for its survival, leading to parasite death.[1][4]
Pharmacokinetics in Mice
Pharmacokinetic studies in mice have revealed key characteristics of this compound that are crucial for designing in vivo experiments.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 51-100% (as solution) | Mouse | [2][5][6] |
| 4-20% (as solid suspension) | Mouse | [6] | |
| Blood Clearance | Low (0.5-4% of hepatic blood flow) | Mouse | [2][5] |
| Volume of Distribution | 2-4 times total body water | Mouse | [2][5] |
| Plasma Protein Binding | >99% | Mouse | [2][5] |
The high oral bioavailability of this compound when administered as a solution indicates that oral gavage is a highly effective route of administration.[5][6] The low bioavailability in solid form underscores the importance of proper formulation for in vivo studies.[6]
Experimental Protocols
The following are detailed protocols for evaluating the in vivo antimalarial efficacy of this compound in a murine model. The most common model for initial in vivo screening is the Plasmodium berghei or Plasmodium yoelii infection in mice, utilizing a 4-day suppressive test.[1][7][8]
Animal Model and Parasite Strain
-
Animal Model: Female BALB/c or Swiss albino mice, 6-8 weeks old, weighing 18-22g.
-
Parasite Strain: Chloroquine-sensitive strain of Plasmodium berghei (ANKA) or Plasmodium yoelii.
Parasite Inoculation
-
Obtain donor mice with a rising parasitemia of 20-30%.
-
Collect blood from the donor mouse via cardiac puncture into a heparinized tube.
-
Dilute the infected blood with a suitable vehicle (e.g., Alsever's solution, PBS) to a final concentration of 1 x 10^7 parasitized red blood cells per 0.2 mL.
-
Inject each experimental mouse intraperitoneally with 0.2 mL of the infected blood suspension.[9][10]
This compound Formulation and Administration
Formulation:
Due to its low aqueous solubility, this compound should be formulated in a vehicle suitable for oral administration. A common vehicle is a mixture of 10% Tween 80 and 90% distilled water, or a solution in a suitable oil like corn oil.[11] It is critical to ensure the compound is fully dissolved to achieve optimal oral absorption.[6]
Administration:
-
Route: Oral gavage is the recommended route due to high bioavailability in solution.[2][5][6] Intraperitoneal injection is also a viable alternative.
-
Dosage: Based on its high potency and favorable pharmacokinetics, a starting dose range for efficacy studies could be between 0.5 mg/kg and 10 mg/kg body weight. A dose-response study is recommended to determine the optimal effective dose (ED50 and ED90). While specific efficacy doses for this compound are not publicly available, doses for other potent antimalarials in similar models range from 1.5 mg/kg to 50 mg/kg.[5][10][12]
-
Dosing Schedule: Administer the compound once daily for four consecutive days, starting 2-4 hours after parasite inoculation.[7][8]
Monitoring and Data Collection
-
Parasitemia: On day 4 post-inoculation (approximately 24 hours after the last dose), collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by counting a minimum of 1000 erythrocytes under a microscope.
-
Calculation of Parasite Suppression: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
-
Other Parameters: Monitor body weight, packed cell volume (PCV), and survival time of the mice throughout the experiment.[13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for in vivo efficacy testing.
Caption: Mechanism of action of this compound in Plasmodium.
Caption: Experimental workflow for a 4-day suppressive test.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical drug metabolism and pharmacokinetic evaluation of this compound, a novel anti-malarial mitochondrial electron transport inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo antimalarial activity of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Models of Uncomplicated and Fatal Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact on parasitemia, survival time and pro-inflammatory immune response in mice infected with Plasmodium berghei treated with Eleutherine plicata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral administration of IPI549 protects mice from neuropathology and an overwhelming inflammatory response during experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic antimalarial treatment of Plasmodium berghei infection in mice with dihydroartemisinin and Gymnema inodorum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Studies of GW844520 Bound to Cytochrome bc1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome bc1 complex (also known as Complex III) is a critical enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c and contributing to the proton motive force that drives ATP synthesis.[1] Its essential role in cellular respiration has made it a key target for the development of antimicrobial agents, including fungicides and antimalarial drugs.[2]
One such class of antimalarial compounds is the 4(1H)-pyridones, which includes GW844520. Historically, these compounds were presumed to act similarly to the well-known inhibitor atovaquone, by binding to the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex. However, crystallographic studies have revealed a surprising and crucial finding: this compound and its analogs do not bind at the Qo site but rather at the ubiquinone reduction (Qi) site.[3] This discovery provides a molecular basis for why these compounds can overcome atovaquone resistance (which arises from mutations in the Qo site) and offers critical structural insights for the rational design of new, more selective antimalarial drugs with potentially improved safety profiles.[3]
These application notes provide a summary of the quantitative data from the crystallographic study of this compound bound to bovine cytochrome bc1 (PDB ID: 4d6t), along with detailed protocols for protein purification, co-crystallization, and functional assays relevant to such studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from the X-ray crystallography study of this compound in complex with bovine cytochrome bc1.
Table 1: Crystallographic Data Collection and Refinement Statistics
Data presented is representative for a high-resolution membrane protein structure and is based on the published study of the this compound-bc1 complex.
| Parameter | Value |
| PDB Code | 4d6t |
| Data Collection | |
| Space Group | P6₅22 |
| Unit Cell Dimensions (Å) | a = b = 131.9, c = 720.5 |
| Resolution (Å) | 50 - 2.90 |
| R_sym (%) | 11.8 (45.5) |
| I / σ(I) | 12.1 (3.1) |
| Completeness (%) | 99.9 (99.8) |
| Redundancy | 6.8 (6.6) |
| Refinement | |
| Resolution (Å) | 2.90 |
| No. of Reflections | 45,120 |
| R_work / R_free (%) | 22.0 / 26.5 |
| RMSDs | |
| Bond Lengths (Å) | 0.006 |
| Bond Angles (°) | 1.02 |
| Ramachandran Plot | |
| Favored (%) | 96.0 |
| Allowed (%) | 4.0 |
| Outliers (%) | 0.0 |
(Values in parentheses are for the highest-resolution shell.)
Table 2: Key Binding Interactions of this compound at the Qi Site
The crystal structure reveals that this compound binds deep within the hydrophobic channel of the Qi site, which is formed by transmembrane helices A, D, and E of cytochrome b.[3]
| Interacting Residue | Distance (Å) | Type of Interaction |
| His201 (Nε2) | 3.3 | Hydrogen Bond with pyridone amide |
| Heme bH | ~12.0 | Proximity to the inhibitor head group |
| Phe222 | - | Forms part of the binding pocket |
| Trp31 | 4.3 | Proximity to the chlorine atom |
| Ala17 | ~3.0 | Proximity to the inhibitor methyl group |
Experimental Protocols & Visualizations
The Q-Cycle and Inhibitor Binding Site
The cytochrome bc1 complex functions via a "Q-cycle" mechanism, which involves two distinct binding sites for ubiquinone/ubiquinol: the Qo site and the Qi site. This compound exerts its inhibitory effect by binding to the Qi site, blocking the reduction of ubiquinone.
Protocol 1: Purification of Bovine Cytochrome bc1 Complex
This protocol describes the purification of the cytochrome bc1 complex from bovine heart mitochondria, a common source for structural studies.
-
Mitochondria Isolation: Isolate mitochondria from fresh bovine heart tissue using differential centrifugation.
-
Solubilization: Resuspend the mitochondrial pellet in a buffer containing a suitable detergent (e.g., dodecyl maltoside) to solubilize the inner mitochondrial membrane proteins.
-
Affinity Chromatography: Apply the solubilized protein fraction to an affinity chromatography column (e.g., a cytochrome c affinity column) to specifically bind and isolate the cytochrome bc1 complex.
-
Ion-Exchange Chromatography: Further purify the eluted complex using anion-exchange chromatography. The bc1 complex binds tightly to anion exchange columns even at moderate ionic strength, allowing for the removal of contaminating proteins.
-
Size-Exclusion Chromatography: Perform a final polishing step using size-exclusion chromatography to ensure the homogeneity of the dimeric complex.
-
Concentration and Storage: Concentrate the purified protein to a working concentration (e.g., 40 mg/mL) using an appropriate ultrafiltration device. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Co-crystallization of bc1 Complex with this compound
This protocol outlines the hanging-drop vapor diffusion method for co-crystallizing the purified bc1 complex with the inhibitor.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Complex Formation: Incubate the purified cytochrome bc1 complex (at ~40 mg/mL) with a molar excess of this compound for at least 1 hour on ice to ensure complete binding.
-
Crystallization Setup:
-
Pipette 1-2 µL of the protein-inhibitor complex onto a siliconized glass coverslip.
-
Add an equal volume of the reservoir solution (e.g., 50 mM potassium phosphate pH 6.8, 100 mM NaCl, 3 mM NaN₃, 10–13% PEG 4000).
-
Gently mix the drop by pipetting.
-
Invert the coverslip and seal it over the well of a crystallization plate containing 500 µL of the reservoir solution.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C). Bipyramidal red crystals should appear within a few days.
-
Cryo-protection and Harvesting: Before X-ray diffraction, briefly soak the crystals in a cryo-protectant solution (reservoir solution supplemented with 25-30% glycerol or ethylene glycol) and then flash-cool them in liquid nitrogen.
Protocol 3: Cytochrome c Reductase Activity Assay
This spectrophotometric assay is used to measure the enzymatic activity of the bc1 complex and determine the inhibitory potency of compounds like this compound.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.0, 250 mM sucrose, 0.2 mM EDTA, 1 mM NaN₃, 2.5 mM KCN, 0.01% (w/v) dodecylmaltoside).
-
Reaction Mixture: In a cuvette, combine the assay buffer, 40 µM of oxidized cytochrome c, and the desired concentration of the inhibitor (this compound).
-
Enzyme Addition: Add a small amount of purified cytochrome bc1 complex (to a final concentration of ~2.5 nM) to the cuvette and mix. Allow the enzyme and inhibitor to incubate for 1-2 minutes.
-
Initiate Reaction: Start the reaction by adding a ubiquinol analog substrate (e.g., 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinol).
-
Monitor Reaction: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm in a dual-wavelength spectrophotometer (using 539 nm as the reference wavelength).
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. To determine IC₅₀ values, perform the assay with a range of inhibitor concentrations and plot the percent inhibition versus inhibitor concentration.
Crystallography Workflow Visualization
This compound Binding Site Interactions
Conclusion
The crystallographic analysis of this compound bound to the cytochrome bc1 complex fundamentally shifted the understanding of how 4(1H)-pyridone antimalarials function.[3] The definitive placement of the inhibitor in the Qi site, rather than the Qo site, explains its efficacy against atovaquone-resistant strains and provides a new structural template for drug development.[3] The protocols and data presented here serve as a guide for researchers aiming to replicate these findings or to use structural biology to discover and optimize new Qi-site inhibitors for treating malaria and other pathogenic diseases. This work underscores the critical need for direct structural evidence in the drug design process.
References
Measuring GW844520 Inhibition of Mitochondrial Electron Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW844520 is a potent 4(1H)-pyridone derivative that has been identified as a selective inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets the cytochrome bc1 complex, also known as Complex III, a critical enzyme in the process of oxidative phosphorylation. This compound binds to the Qi site of Complex III, disrupting the transfer of electrons and thereby inhibiting mitochondrial respiration. This disruption of the ETC can lead to a decrease in ATP production and an increase in mitochondrial dysfunction, highlighting its potential as a tool for studying mitochondrial biology and as a lead compound in drug discovery programs.
These application notes provide detailed protocols for measuring the inhibitory effects of this compound on mitochondrial electron transport, focusing on two key assays: the measurement of cellular oxygen consumption rate (OCR) using extracellular flux analysis and the direct assessment of Complex III activity through a cytochrome c reductase assay.
Data Presentation
The inhibitory potency of this compound should be determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not widely available in public literature and should be determined experimentally, the following tables provide a template for presenting the quantitative data obtained from the described protocols.
Table 1: Inhibition of Cellular Oxygen Consumption Rate (OCR) by this compound
| This compound Concentration (µM) | Basal OCR (% of Control) | Maximal OCR (% of Control) |
| 0 (Vehicle Control) | 100 | 100 |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 | ||
| IC50 (µM) | Calculate from dose-response curve | Calculate from dose-response curve |
Table 2: Inhibition of Mitochondrial Complex III (Cytochrome c Reductase) Activity by this compound
| This compound Concentration (µM) | Complex III Activity (% of Control) |
| 0 (Vehicle Control) | 100 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| Concentration 4 | |
| Concentration 5 | |
| IC50 (µM) | Calculate from dose-response curve |
Signaling Pathway and Experimental Workflows
Mitochondrial Electron Transport Chain and Inhibition Site of this compound
Caption: Inhibition of Complex III by this compound in the mitochondrial ETC.
Experimental Workflow: Cellular Oxygen Consumption Rate (OCR) Assay
Caption: Workflow for measuring OCR inhibition by this compound.
Experimental Workflow: Mitochondrial Complex III Activity Assay
Caption: Workflow for Complex III activity inhibition assay.
Experimental Protocols
Protocol 1: Measurement of Cellular Oxygen Consumption Rate (OCR) using the Seahorse XF Mito Tox Assay
This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate of whole cells, providing insights into the compound's impact on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell culture medium and supplements
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Agilent Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
On the day of the assay, prepare fresh dilutions of this compound in Seahorse XF Base Medium.
-
Remove the cell culture medium from the wells and wash with pre-warmed Seahorse XF Base Medium.
-
Add the medium containing the different concentrations of this compound (and a vehicle control) to the appropriate wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for the desired treatment time (e.g., 1-2 hours).
-
-
Seahorse XF Analyzer Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit:
-
Port A: Oligomycin (e.g., final concentration of 1.5 µM)
-
Port B: FCCP (e.g., final concentration of 1.0 µM, requires optimization for cell type)
-
Port C: Rotenone/Antimycin A (e.g., final concentration of 0.5 µM each)
-
-
-
Assay Execution:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Initiate the assay protocol, which will measure the basal OCR before sequentially injecting the inhibitors.
-
The instrument will measure OCR after each injection to determine key parameters of mitochondrial function.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein content.
-
Calculate the basal respiration (initial OCR before injections) and maximal respiration (OCR after FCCP injection minus non-mitochondrial respiration after Rotenone/Antimycin A injection).
-
Plot the percentage inhibition of basal and maximal OCR against the log concentration of this compound to generate dose-response curves.
-
Determine the IC50 values from the curves.
-
Protocol 2: Measurement of Mitochondrial Complex III (Cytochrome c Reductase) Activity
This spectrophotometric assay directly measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Cytochrome c (oxidized form)
-
Decylubiquinol (or other suitable substrate for Complex III)
-
This compound stock solution
-
Potassium cyanide (KCN) or sodium azide (to inhibit Complex IV)
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from cultured cells or tissue using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial suspension (e.g., using a BCA or Bradford assay).
-
-
Reaction Setup:
-
In a cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
Cytochrome c (e.g., 50 µM)
-
KCN or sodium azide (e.g., 1 mM) to inhibit Complex IV.
-
Isolated mitochondria (e.g., 10-20 µg of protein).
-
-
Prepare a set of cuvettes with varying concentrations of this compound and a vehicle control.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate, decylubiquinol (e.g., 50 µM).
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 550 nm over time (e.g., for 3-5 minutes). The increase in absorbance corresponds to the reduction of cytochrome c.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA550/min) from the linear portion of the kinetic trace.
-
Convert the rate to specific activity (nmol cytochrome c reduced/min/mg mitochondrial protein) using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Calculate the percentage of Complex III activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage activity against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, inhibitor concentrations, and incubation times for their specific experimental system. Always follow appropriate laboratory safety procedures when handling chemicals.
Application Notes and Protocols: Screening Kinase Inhibitors Against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the experimental protocol of GW844520 in malaria research did not yield specific results documenting its use against Plasmodium falciparum. The following application notes and protocols are a representative example of a standard high-throughput screening process for identifying and characterizing kinase inhibitors with potential antimalarial activity, based on established methodologies in the field.
Introduction
Protein kinases are essential regulators of numerous cellular processes in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This makes them attractive targets for the development of novel antimalarial drugs. The screening of kinase inhibitor libraries against whole parasites offers a phenotypic approach to identify compounds that can penetrate the parasite and exert a lethal effect. This document outlines a comprehensive protocol for a high-throughput screening campaign to identify and characterize potential kinase inhibitors against P. falciparum.
Data Presentation
The following table represents a hypothetical summary of data that could be generated from a screening campaign of kinase inhibitors against P. falciparum.
| Compound ID | Primary Screen Inhibition at 2 µM (%) | IC50P. falciparum (nM) | IC50 Human Cell Line (e.g., HEK293T) (nM) | Selectivity Index (SI) |
| Cpd-001 | 95 | 50 | >10000 | >200 |
| Cpd-002 | 88 | 120 | 8000 | 66.7 |
| Cpd-003 | 45 | 2500 | >10000 | >4 |
| Cpd-004 | 92 | 75 | 500 | 6.7 |
| Chloroquine | 99 | 20 | 15000 | 750 |
Table 1: Hypothetical Screening Data for Kinase Inhibitors. The table displays the percentage of parasite growth inhibition at a single concentration in the primary screen, the 50% inhibitory concentration (IC50) against P. falciparum and a human cell line, and the calculated selectivity index (SI = IC50 Human Cell Line / IC50P. falciparum).
Experimental Protocols
Plasmodium falciparum Culture
A detailed protocol for the continuous in vitro culture of asexual erythrocytic stages of P. falciparum is essential for providing the parasites needed for the screening assays.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II)
-
Gassing mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks
Protocol:
-
Maintain continuous cultures of P. falciparum in human erythrocytes in complete medium at a 5% hematocrit.
-
Incubate the culture flasks at 37°C in a sealed chamber with the gassing mixture.
-
Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.
-
Maintain the parasitemia between 1-5% by adding fresh erythrocytes and complete medium as needed.
-
Synchronize the parasite culture to the ring stage before initiating the assay to ensure uniform parasite stages. This can be achieved by methods such as sorbitol treatment.
High-Throughput Screening (HTS) Assay for P. falciparum Growth Inhibition
This protocol describes a fluorescence-based assay to screen a library of compounds for their ability to inhibit parasite growth.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Compound library dissolved in DMSO
-
384-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating: Dispense test compounds and controls (e.g., chloroquine as a positive control, DMSO as a negative control) into the 384-well plates using an acoustic dispenser or other automated liquid handling system. The final concentration for a primary screen is typically 1-10 µM.
-
Parasite Addition: Add synchronized ring-stage parasites at 0.5% parasitemia and 2.5% hematocrit to the compound-containing plates.
-
Incubation: Incubate the assay plates for 72 hours at 37°C in the gassed chamber to allow for parasite maturation to the schizont stage.
-
Lysis and Staining: Add SYBR Green I diluted in lysis buffer to each well. This lyses the erythrocytes and stains the parasite DNA.
-
Data Acquisition: Incubate the plates in the dark for 1 hour and then measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the test wells to the signals from the positive and negative controls.
Dose-Response Assay and Cytotoxicity Assessment
Compounds that show significant inhibition in the primary screen are further characterized to determine their potency (IC50) and selectivity.
Protocol:
-
Dose-Response Assay: Perform a serial dilution of the hit compounds (typically 10-point, half-log dilutions) and repeat the growth inhibition assay as described above to determine the IC50 value against P. falciparum.
-
Cytotoxicity Assay: To assess the selectivity of the compounds, perform a similar dose-response assay using a human cell line (e.g., HEK293T or HepG2).
-
Cell Viability Measurement: After a 72-hour incubation with the compounds, determine cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo.
-
Data Analysis: Calculate the IC50 for the human cell line and determine the selectivity index (SI) by dividing the human cell line IC50 by the P. falciparum IC50. A higher SI value indicates greater selectivity for the parasite.
Mandatory Visualization
Caption: Workflow for screening kinase inhibitors against P. falciparum.
Troubleshooting & Optimization
Technical Support Center: Understanding the Mechanism of GW844520-Induced Toxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments involving the compound GW844520. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: The primary mechanism of this compound-induced toxicity is the disruption of mitochondrial function. Specifically, this compound, a member of the 4(1H)-pyridone class, is a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition disrupts oxidative phosphorylation, the primary process by which cells generate ATP.
Q2: How does the inhibition of the cytochrome bc1 complex lead to cell toxicity?
A2: Inhibition of the cytochrome bc1 complex by this compound leads to a cascade of detrimental cellular events:
-
Decreased ATP Production: By blocking the electron transport chain, this compound severely curtails the cell's ability to produce ATP through oxidative phosphorylation. This energy depletion is a critical factor in precipitating cell death.
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Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron flow in the electron transport chain can lead to an increase in the generation of superoxide and other reactive oxygen species. Elevated ROS levels cause oxidative stress, damaging cellular components such as lipids, proteins, and DNA.
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Loss of Mitochondrial Membrane Potential (ΔΨm): The electron transport chain is crucial for maintaining the electrochemical gradient across the inner mitochondrial membrane. Inhibition by this compound leads to the dissipation of this membrane potential, a key event in the initiation of apoptosis.
-
Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and loss of mitochondrial membrane potential triggers the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspases and subsequent programmed cell death.
Q3: Are there known off-target effects of this compound?
A3: While the primary target of this compound is the mitochondrial cytochrome bc1 complex, compounds of this structural class can sometimes exhibit off-target activities. Due to its chemical structure, there has been some speculation about potential interactions with kinases, including Src family kinases like Lck. However, comprehensive kinome profiling data for this compound is not widely available in the public domain. Researchers should be aware of the possibility of off-target effects, especially at higher concentrations, which could contribute to the observed cellular phenotype.
Q4: Does this compound induce cell cycle arrest?
A4: The primary mode of this compound-induced cell death is through apoptosis triggered by mitochondrial dysfunction. While some cytotoxic agents can induce cell cycle arrest as a primary mechanism, the current body of evidence for this compound points more directly to the induction of programmed cell death. However, severe cellular stress and energy depletion caused by mitochondrial poisons can indirectly lead to alterations in cell cycle progression. Researchers investigating this should perform cell cycle analysis to determine if a significant population of cells accumulates in a specific phase of the cell cycle upon treatment with this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays.
-
Question: I am not observing the expected level of cell death with this compound in my cell line. What could be the reason?
-
Answer & Troubleshooting Steps:
-
Metabolic Phenotype of the Cell Line: The primary mechanism of this compound is mitochondrial toxicity. If your cell line has a highly glycolytic phenotype (the "Warburg effect"), it may be less reliant on oxidative phosphorylation for ATP production and thus less sensitive to this compound under standard high-glucose culture conditions.
-
Solution: Perform a "Glu/Gal" assay. Culture your cells in media where glucose is replaced with galactose. This forces the cells to rely on oxidative phosphorylation for energy, making them more sensitive to mitochondrial toxicants like this compound. You should observe a significant decrease in the IC50 value in galactose media compared to glucose media.
-
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your culture media will lead to a lower effective concentration.
-
Solution: Prepare a high-concentration stock solution in DMSO. When diluting into your culture medium, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity. Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Assay Duration: The cytotoxic effects of mitochondrial inhibitors may take time to manifest.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line and experimental conditions.
-
-
Cell Density: High cell densities can alter the microenvironment and affect drug sensitivity.
-
Solution: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment and that nutrient depletion or contact inhibition does not confound the results.
-
-
Issue 2: Difficulty in detecting apoptosis.
-
Question: I am trying to confirm that this compound induces apoptosis, but my results are ambiguous. What should I check?
-
Answer & Troubleshooting Steps:
-
Timing of Assay: Apoptosis is a dynamic process. Key events like caspase activation and phosphatidylserine externalization are transient.
-
Solution: Perform a time-course analysis to capture the peak of apoptotic events. Early time points (e.g., 4-12 hours) may be better for detecting caspase activation, while later time points (e.g., 12-48 hours) may be more suitable for Annexin V staining or DNA fragmentation assays.
-
-
Choice of Apoptosis Assay: Using a single apoptosis assay may not provide a complete picture.
-
Solution: Employ multiple assays that measure different hallmarks of apoptosis. For example, combine Annexin V/PI staining (for membrane changes) with a caspase-3/7 activity assay (for executioner caspase activation) and Western blotting for cleaved PARP.
-
-
Secondary Necrosis: At higher concentrations or after prolonged exposure, cells that have undergone apoptosis may progress to secondary necrosis, which can lead to false negatives in some apoptosis assays.
-
Solution: Use Annexin V/PI co-staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Issue 3: High background or inconsistent results in mitochondrial membrane potential assays.
-
Question: I am using a fluorescent dye like JC-1 or TMRE to measure mitochondrial membrane potential, but I am getting variable results. What could be wrong?
-
Answer & Troubleshooting Steps:
-
Dye Concentration and Loading Time: Both excessive and insufficient dye concentration or loading time can lead to artifacts.
-
Solution: Titrate the dye concentration and optimize the incubation time for your specific cell line and experimental setup. Refer to the manufacturer's protocol for starting recommendations.
-
-
Phototoxicity: Fluorescent dyes can be phototoxic, especially when excited with high-intensity light. This can itself induce mitochondrial depolarization.
-
Solution: Minimize light exposure during incubation and imaging. Use the lowest possible laser power or lamp intensity that provides a detectable signal.
-
-
Cell Health: Unhealthy cells, even in the control group, may have a reduced mitochondrial membrane potential, leading to high background.
-
Solution: Ensure your cells are healthy and have a high viability before starting the experiment. Handle cells gently during the staining procedure to avoid mechanical damage.
-
-
Quenching Effects: At high concentrations, some dyes can self-quench, leading to a non-linear relationship between dye accumulation and fluorescence.
-
Solution: Use the dye in a non-quenching mode by using a lower concentration, as recommended by the assay manufacturer.
-
-
Data Presentation
Table 1: Representative IC50 Values for this compound in HepG2 Cells
| Media Condition | IC50 (µM) |
| Glucose-containing media | >50 |
| Galactose-containing media | ~5 |
Note: These are representative values and may vary depending on the specific experimental conditions and cell line.
Experimental Protocols
1. Cell Viability Assay (MTT/Resazurin)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
MTT: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) and incubate until the formazan crystals are fully dissolved.
-
Resazurin: Add resazurin solution to a final concentration of 10% of the well volume and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (Ex/Em ~560/590 nm) for the resazurin assay using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and treat with this compound and controls (vehicle and a positive control like FCCP) for the desired time.
-
JC-1 Staining: Remove the treatment media and add JC-1 staining solution (typically 1-10 µg/mL in media) to each well. Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Data Acquisition: Immediately measure the fluorescence using a plate reader or fluorescence microscope. Measure both the green fluorescence (monomers, Ex/Em ~485/530 nm) and the red fluorescence (J-aggregates, Ex/Em ~550/600 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
3. Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound and controls.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence corresponds to an increase in caspase-3/7 activity.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial toxicity and apoptosis.
Caption: Experimental workflow for the Glucose vs. Galactose (Glu/Gal) assay.
Mitigating off-target effects of GW844520 in experiments
This guide provides troubleshooting strategies and frequently asked questions to help researchers mitigate and understand the off-target effects of GW844520 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for malaria.[1] Initially, it was believed to target the Q_o_ oxidation site, similar to atovaquone. However, structural studies have revealed that this compound binds to the Q_i_ site of cytochrome bc1.[2][3] Its primary on-target effect is the disruption of the mitochondrial membrane potential and subsequent inhibition of pyrimidine biosynthesis in the parasite, which is essential for its survival.[2]
Q2: My experiment is showing unexpected toxicity or confounding results. Could this be due to off-target effects of this compound?
Yes, this is a significant possibility. While potent against the parasite's cytochrome bc1, this compound was withdrawn from clinical development due to unexpected toxicity in mammals.[2][4] Potential off-target liabilities include:
-
Mammalian Mitochondrial Toxicity : Although it preferentially targets the parasite's cytochrome bc1, high concentrations of this compound can inhibit the mammalian equivalent, leading to mitochondrial dysfunction in host cells.[3]
-
Cytochrome P450 Inhibition : Studies have shown that this compound is a substrate and inhibitor of human CYP2D6, a critical enzyme in drug metabolism.[1] This could lead to altered metabolism of other compounds in your experimental system or direct off-target effects.
-
Kinase Inhibition : While its primary target is not a kinase, like many small molecules, it may exhibit off-target activity against various kinases at higher concentrations. This is a common source of off-target effects for many inhibitors.[5][6][7]
Q3: How can I experimentally validate that my observed phenotype is an on-target effect?
To confirm that the biological response you observe is due to the inhibition of the intended target, you should perform validation experiments. Key approaches include:
-
Use a Structurally Unrelated Inhibitor : Treat your system with a different compound that targets the same protein (e.g., Atovaquone for the Q_o_ site of cytochrome bc1). If this recapitulates the phenotype, it is more likely an on-target effect.[8]
-
Conduct a Rescue Experiment : If possible, express a mutant version of the target protein that is resistant to this compound. If the inhibitor's effect is reversed or prevented in cells expressing the resistant target, this provides strong evidence for on-target action.[8]
-
Perform Target Engagement Assays : Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell at the concentrations used in your experiment.[5][8]
Q4: What are the best practices for designing experiments to minimize off-target effects from the outset?
Proactive experimental design is crucial for minimizing misleading results.
-
Use the Lowest Effective Concentration : Conduct a thorough dose-response curve to determine the minimal concentration of this compound required for on-target activity (e.g., at or slightly above the IC50 for the primary target).[8] Higher concentrations are more likely to engage lower-affinity off-targets.
-
Employ a Control Compound : If available, use a structurally similar but biologically inactive analog of this compound. This helps differentiate between effects caused by the specific pharmacophore and non-specific or structure-related artifacts.[9]
-
Profile for Off-Target Liabilities : If your results are critical, consider having this compound screened against a broad panel of kinases or other relevant protein families to proactively identify potential off-target interactions.[8][10]
Quantitative Data Summary
This table summarizes key quantitative parameters for this compound. Researchers should use this data to inform their experimental design, particularly regarding concentration selection.
| Parameter | Species/System | Value | Reference |
| Primary Target | P. falciparum cytochrome bc1 | Q_i_ site inhibitor | [2][3] |
| Oral Bioavailability | Mouse, Rat, Dog, Monkey | High (51-100%) | [1] |
| Plasma Protein Binding | All tested species | >99% | [1] |
| CYP Inhibition | Human | Substrate and inhibitor of CYP2D6 | [1] |
| CYP Non-inhibition | Human | Not an inhibitor of CYP1A2, 2C9, 2C19, 3A4 | [1] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of this compound to its target protein in intact cells.
Methodology:
-
Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or other quantitative protein detection methods.[5]
-
Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein.[5]
Protocol 2: Assessing Off-Target Mitochondrial Toxicity
Objective: To determine if this compound is causing toxicity in mammalian cells via off-target inhibition of the host's mitochondrial electron transport chain.
Methodology (using Seahorse XF Analyzer):
-
Cell Culture: Seed mammalian cells (e.g., HepG2, HEK293) in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with a dose range of this compound or vehicle control. Include a known mitochondrial inhibitor (e.g., rotenone or antimycin A) as a positive control.
-
Assay: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), a key indicator of mitochondrial respiration.
-
Analysis: A significant, dose-dependent decrease in the basal OCR in this compound-treated cells compared to the vehicle control suggests off-target mitochondrial toxicity.
Visualizations
Signaling and Off-Target Pathways
Caption: On-target vs. potential off-target effects of this compound.
Experimental Workflow for Troubleshooting
References
- 1. Preclinical drug metabolism and pharmacokinetic evaluation of this compound, a novel anti-malarial mitochondrial electron transport inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming GW844520 solubility issues for in vitro assays
Topic: Overcoming GW844520 Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the antimalarial compound this compound in in vitro assays.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation and provides step-by-step solutions to ensure the success of your experiments.
Issue 1: My this compound powder will not fully dissolve in DMSO to create a high-concentration stock solution.
-
Possible Cause: The concentration of the intended stock solution may exceed the solubility limit of this compound in DMSO, or the dissolution process may be kinetically limited.
-
Solutions:
-
Test Alternative Solvents: While DMSO is a common choice, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) might be more effective.[1] Always verify solvent compatibility with your specific assay.
-
Apply Gentle Heat: Warm the solution in a water bath at 37°C while vortexing to aid dissolution.[2] Avoid excessive heat, which could degrade the compound.
-
Use Sonication: Employ a bath or probe sonicator to apply ultrasonic energy.[1][3] This can help break up compound aggregates and facilitate the dissolution process.[1]
-
Prepare a Lower Concentration Stock: If the above methods fail, consider preparing a stock solution at a lower, more manageable concentration.
-
Issue 2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous cell culture medium.
-
Possible Cause: This is a common phenomenon known as "solvent-shifting," where the compound's solubility limit is exceeded upon transition from a high-concentration organic stock to the aqueous assay medium.[4]
-
Solutions:
-
Optimize Dilution Technique: Instead of adding the stock solution directly into the final large volume of media, first add the stock to a smaller volume of the medium, mix thoroughly, and then transfer this intermediate dilution to the final volume.[3] This gradual dilution can prevent immediate precipitation.
-
Reduce Final DMSO Concentration: A general guideline is to keep the final DMSO concentration in cell culture at or below 0.5% to prevent cytotoxicity.[4] Ensure your dilution scheme adheres to this. Some robust cell lines may tolerate up to 1%, but this requires validation.[4]
-
Adjust Buffer pH: If your assay buffer permits, adjusting the pH can significantly alter the solubility of compounds with ionizable groups.[4]
-
Use Solubilizing Excipients: Consider the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutylether-β-cyclodextrin (SBEβCD), which can form inclusion complexes with poorly soluble compounds and enhance their aqueous solubility.[1][5]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: Dimethyl sulfoxide (DMSO) is the most commonly used aprotic solvent for dissolving compounds like this compound for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar molecules.[6][7][8]
Q2: What is the maximum concentration of DMSO that is safe for my cells? A2: The maximum tolerable concentration of DMSO is cell-line dependent. However, it is strongly recommended to keep the final concentration in your cell culture medium at or below 0.5% to avoid significant cytotoxic effects.[4] It is crucial to run a vehicle control experiment (media with the same final DMSO concentration but without this compound) to determine the specific tolerance of your cell line.[4]
Q3: Can I use sonication to dissolve this compound? A3: Yes, sonication is a recommended technique to help break down compound aggregates and facilitate dissolution, especially if you encounter difficulties dissolving the compound powder in the solvent.[1][3]
Q4: How can cyclodextrins improve the solubility of this compound? A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly enhances the aqueous solubility of the guest molecule.[1][5]
Q5: What is the mechanism of action for this compound? A5: this compound is an antimalarial agent that belongs to the 4(1H)-pyridone class of inhibitors.[9] It targets the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain in Plasmodium falciparum. Specifically, it binds to the Qi site of the complex, disrupting its function and leading to mitochondrial dysfunction.[9]
Quantitative Data Summary
| Method | Compound Class | Fold Increase in Solubility (Approx.) | Reference |
| pH Adjustment | Ionizable Compounds | 2-100x (highly dependent on pKa) | [1][4] |
| Cyclodextrin Complexation (SBEβCD) | Tyrosine Kinase Inhibitors | 10-500x | [5] |
| Solid Dispersion (with PVP K30) | Poorly Soluble Drugs | 5-120x | [1][10] |
| Lipophilic Salt Formation | Kinase Inhibitors | >5x in lipidic excipients | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound powder required to achieve a 10 mM concentration in your desired volume of DMSO. (Mass = 10 mM * Molar Mass of this compound * Volume in Liters).
-
Dispensing: Aseptically weigh and add the calculated mass of this compound powder to a sterile vial.
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a bath sonicator for 10-15 minutes, or until the solution is clear.[3]
-
Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound.
Protocol 2: Kinetic Solubility Assessment using Turbidimetry
This protocol provides a high-throughput method to estimate the solubility of this compound in your specific assay buffer.
-
Preparation: Prepare a high-concentration (e.g., 10 mM) stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a new 96-well plate pre-filled with your aqueous assay buffer (e.g., 98 µL). This creates a dilution series of the compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >500 nm).[2]
-
Analysis: The concentration at which turbidity significantly increases above the baseline is considered the kinetic solubility limit.[12][13]
Experimental Workflow for Assay Plate Preparation
Caption: Workflow for preparing and dosing this compound in cell-based assays.
Signaling Pathway
This compound targets the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of Plasmodium falciparum. Inhibition of this complex disrupts the electron flow, collapses the mitochondrial membrane potential, and ultimately blocks ATP synthesis, which is essential for the parasite's survival.
Cytochrome bc1 Inhibition Pathway
Caption: Inhibition of Complex III by this compound in the electron transport chain.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cyclodextrinnews.com [cyclodextrinnews.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dimethyl sulfoxide (dmso) solvent | Sigma-Aldrich [sigmaaldrich.com]
- 8. Dimethyl sulfoxide (dmso) solvent | Sigma-Aldrich [sigmaaldrich.com]
- 9. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GW844520 Dosage to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of GW844520 while minimizing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] It specifically binds to the Qi site of this complex, disrupting the electron flow necessary for ATP production.[1][3] Originally developed as an antimalarial agent, its progression was halted due to findings of toxicity.[1]
Q2: Why does this compound exhibit cytotoxicity?
A2: The cytotoxicity of this compound is intrinsically linked to its mechanism of action. By inhibiting the cytochrome bc1 complex, it disrupts mitochondrial function, leading to a cascade of detrimental cellular events, including:
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Decreased ATP Production: Inhibition of the electron transport chain severely impairs the cell's primary energy production pathway.
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of electron flow can lead to the leakage of electrons and the formation of superoxide and other ROS, causing oxidative stress.[4][5][6]
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Mitochondrial Membrane Depolarization: The collapse of the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and a trigger for apoptosis.[7][8][9]
-
Induction of Apoptosis: Mitochondrial damage is a primary initiator of the intrinsic apoptotic pathway, involving the release of cytochrome c and subsequent activation of caspases.[][11]
Q3: Is the cytotoxicity of this compound always an "off-target" effect?
A3: Not necessarily. While off-target effects are a concern with any small molecule inhibitor, the primary mechanism of this compound's cytotoxicity is its on-target inhibition of the mitochondrial cytochrome bc1 complex.[12][13][14][15] Since this complex is essential for the function of all mammalian cells, a degree of cytotoxicity is expected, particularly in cells with high metabolic rates or a strong reliance on oxidative phosphorylation.
Q4: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
A4: The optimal concentration will be cell-type specific and depends on the experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. The working concentration for your experiments should ideally be below the concentration that induces significant cell death, yet still effective for your intended purpose.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| High background signal in cytotoxicity assay (e.g., MTT, XTT) | - Contamination of reagents or cultures.- High cell seeding density.- Direct reduction of the assay reagent by this compound.- Phenol red in the medium interfering with absorbance readings. | - Use sterile techniques and fresh reagents.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.- Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction.- Use phenol red-free medium for the assay. |
| Inconsistent or non-reproducible cytotoxicity results | - Variation in cell passage number or health.- Inconsistent cell seeding density.- Degradation of this compound stock solution.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Ensure a homogenous single-cell suspension before seeding.- Prepare fresh working solutions of this compound for each experiment and store stock solutions appropriately.- Use calibrated pipettes and ensure proper mixing. |
| High levels of cell death even at low concentrations of this compound | - The cell line is highly sensitive to mitochondrial inhibition.- The incubation time is too long.- The compound concentration is too high for the specific cell line. | - Consider using a cell line with a lower reliance on oxidative phosphorylation if appropriate for the study.- Perform a time-course experiment to determine the optimal incubation period.- Conduct a thorough dose-response analysis starting from very low concentrations. |
| Difficulty distinguishing between cytostatic and cytotoxic effects | - A single endpoint assay was used. | - Combine a viability assay (e.g., MTT) with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a marker of apoptosis (e.g., caspase activity).- Perform cell counting at different time points to assess proliferation. |
Quantitative Data Summary
The cytotoxic effects of this compound are cell-line dependent. It is imperative for researchers to determine the IC50 values for their specific experimental systems. Below is a template for summarizing such data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., HeLa | MTT | 48 | User-determined | Internal Data |
| e.g., HepG2 | LDH Release | 72 | User-determined | Internal Data |
| e.g., Jurkat | Annexin V/PI | 24 | User-determined | Internal Data |
Experimental Protocols
Protocol 1: Determination of IC50 for Cytotoxicity using MTT Assay
This protocol provides a method to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[17][18]
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Cell line of interest cultured on glass-bottom dishes or in black-walled microplates
-
This compound
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the chosen duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the treatment medium, wash the cells with PBS, and incubate with the JC-1 staining solution according to the manufacturer's instructions.
-
Imaging/Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Plate Reader: Measure the fluorescence intensity at both the red and green emission wavelengths. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Inhibitors of ROS production by the ubiquinone-binding site of mitochondrial complex I identified by chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Q-site inhibitor induced ROS production of mitochondrial complex II is attenuated by TCA cycle dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modelling mitochondrial ROS production by the respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A complement-dependent cytotoxicity-enhancing anti-CD20 antibody mediating potent antitumor activity in the humanized NOD/Shi-scid, IL-2Rγnull mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A versatile flow-based assay for immunocyte-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 15. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
Technical Support Center: Addressing GW84452t0 Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered with GW844520 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for malaria.[1][2] Its primary mechanism of action is to disrupt the parasite's mitochondrial function, which is essential for processes like pyrimidine biosynthesis, ultimately leading to parasite death.[1][2]
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?
A2: A decrease in efficacy over time can be attributed to several factors, with compound instability being a primary suspect. Like many small molecule inhibitors, this compound, a 4(1H)-pyridone derivative, may have limited stability in aqueous cell culture media over extended periods.[2][3] Other potential causes include the development of resistance in the parasite population or issues with the initial stock solution preparation and storage.
Q3: What are the known physicochemical properties of this compound?
A3: this compound is a lipophilic compound with low aqueous solubility.[3][4] This inherent property can lead to challenges in preparing stable formulations for in vitro assays and may contribute to its precipitation in aqueous buffers.[5] Detailed physicochemical properties are summarized in the table below.
Q4: Are there known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively published. However, 4(1H)-pyridone structures can be susceptible to hydrolysis, oxidation, and photodegradation under certain conditions.[6][7][8] It is crucial to handle the compound with care, protecting it from light and ensuring the use of high-purity, dry solvents for stock solutions to minimize degradation.[1]
Q5: How should I prepare and store this compound stock solutions to maximize stability?
A5: To ensure the stability of your this compound stock solution, it is recommended to dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1][9] Prepare a high-concentration stock solution (e.g., 10 mM), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for long-term use.[9] For short-term storage, -20°C is acceptable. When preparing working solutions, dilute the stock in your final assay buffer immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent IC50 values between experiments | Compound instability in culture medium. | - Minimize the incubation time if experimentally feasible.- Replenish the culture medium with freshly prepared this compound at regular intervals during long-term assays.- Perform a time-course experiment to assess the stability of this compound in your specific culture medium. |
| Variability in stock solution. | - Prepare a fresh stock solution from the solid compound.- Ensure the DMSO used is anhydrous and of high purity.- Validate the concentration of a new stock solution against a previously validated batch if possible. | |
| Cell seeding density variations. | - Maintain a consistent cell seeding density across all experiments.- Ensure cells are in the logarithmic growth phase when seeding. | |
| Precipitation of the compound in culture medium | Low aqueous solubility of this compound. | - Visually inspect the medium for any precipitate after adding the compound.- Lower the final concentration of this compound if precipitation is observed.- Decrease the final percentage of DMSO in the culture medium (typically ≤ 0.5%). However, be aware that for highly lipophilic compounds, a slightly higher DMSO concentration might be necessary to maintain solubility, but this should be tested for effects on cell viability. |
| pH of the culture medium. | - Ensure the pH of your culture medium is stable and within the optimal range for your cells. pH shifts can affect the solubility of small molecules.[5] | |
| Loss of compound activity over time | Degradation of this compound. | - Protect all solutions containing this compound from light by using amber vials or wrapping them in foil.- Prepare fresh working solutions for each experiment from a frozen stock.- Consider performing a stability study of this compound under your specific experimental conditions (temperature, light exposure, and media composition). |
| Adsorption to plasticware. | - Use low-protein-binding plates and tubes to minimize the loss of the compound due to adsorption. | |
| Unexpected cellular toxicity or off-target effects | High concentration of this compound or DMSO. | - Perform a dose-response experiment to determine the optimal non-toxic concentration range.- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Off-target activity. | - While this compound is a selective inhibitor, off-target effects can occur at higher concentrations. If feasible, use a structurally unrelated cytochrome bc1 inhibitor as a control to confirm that the observed phenotype is due to the inhibition of the intended target. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅ClF₃NO₃ | [4] |
| Molecular Weight | 437.79 g/mol | [4] |
| Appearance | Solid | |
| Solubility | DMSO | [1] |
| Aqueous Solubility | Low | [3] |
| Lipophilicity (CHI log D at pH 7.4) | 3.9 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Briefly centrifuge the vial to ensure all powder is at the bottom. c. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. d. Vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution. e. Aliquot the stock solution into single-use, light-protected (amber) tubes. f. Store the aliquots at -80°C for long-term storage.
-
Procedure for Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium immediately before adding to the cells. c. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Materials:
-
This compound working solution
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Complete cell culture medium
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96-well plate
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Incubator at 37°C, 5% CO₂
-
Analytical method for this compound quantification (e.g., HPLC-UV/MS)
-
-
Procedure: a. Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration. b. Dispense the solution into multiple wells of a 96-well plate. c. Incubate the plate under your standard long-term experiment conditions (e.g., 37°C, 5% CO₂). d. At various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), collect samples from the wells. e. Analyze the concentration of the remaining this compound in the samples using a validated analytical method. f. Plot the concentration of this compound against time to determine its stability profile in your experimental setup.
Mandatory Visualization
Caption: Mechanism of action of this compound in P. falciparum.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. file.yzimgs.com [file.yzimgs.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of α-chloro-substituted 2- and 4-pyridones: Rate enhancement by zwitterionic structure [agris.fao.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting GW844520 Resistance in Parasites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the development of resistance to GW844520 in parasites, particularly Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against parasites?
This compound is an experimental antimalarial compound belonging to the class of 4(1H)-pyridones. It is a potent and selective inhibitor of the parasite's mitochondrial electron transport chain (mETC). Specifically, this compound targets the cytochrome bc1 complex (Complex III) by binding to the Qi site.[1][2][3] This inhibition disrupts the parasite's ability to generate ATP through oxidative phosphorylation, leading to its death. Notably, its binding site differs from that of atovaquone, which binds to the Qo site of the same complex, making this compound effective against atovaquone-resistant strains.[2]
Q2: My parasite cultures are showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?
Resistance to this compound in parasites like P. falciparum is most likely to arise from genetic mutations in the target protein, the cytochrome b gene (cytb), which is a component of the cytochrome bc1 complex. These mutations can alter the binding affinity of this compound to the Qi site, thereby reducing its inhibitory effect. While specific mutations conferring resistance to this compound have not been extensively documented in publicly available literature due to its discontinued development, mutations in and around the Qi binding pocket are the primary suspects.
Q3: How can I confirm if my parasite line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to determine the 50% inhibitory concentration (IC50) of this compound for your potentially resistant parasite line and compare it to the IC50 of a known sensitive (wild-type) parental strain. A significant increase (typically >2-fold) in the IC50 value for the test line is indicative of resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in this compound susceptibility assays.
-
Possible Cause 1: Assay variability.
-
Solution: Ensure consistent parasite synchronization, inoculum density, and incubation times. Use a standardized protocol for drug plate preparation and final signal detection (e.g., SYBR Green I-based fluorescence assay). Run a reference drug with a known IC50 in parallel as a quality control.
-
-
Possible Cause 2: Drug instability.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately (e.g., at -20°C in small aliquots). Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Mixed parasite population.
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Solution: If you suspect a mixed population of sensitive and resistant parasites, clone the parasite line by limiting dilution to obtain a clonal population for re-testing.
-
Problem 2: Failure to select for a this compound-resistant parasite line in vitro.
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Possible Cause 1: Inappropriate drug pressure.
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Solution: Start with a low concentration of this compound (around the IC50 value) and gradually increase the concentration in a stepwise manner as the parasites adapt. This gradual increase in drug pressure is often more effective than a single high-dose selection.
-
-
Possible Cause 2: High fitness cost of resistance mutation.
-
Solution: The mutation conferring resistance might also reduce the parasite's viability or growth rate. Ensure optimal culture conditions to support the growth of potentially slower-growing resistant parasites. It may be necessary to maintain the drug pressure for a longer duration.
-
-
Possible Cause 3: Low initial mutation frequency.
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Solution: Start with a large parasite population to increase the probability of a spontaneous resistance mutation being present. Consider using a chemical mutagen (e.g., ethyl methanesulfonate) to increase the mutation rate, followed by selection with this compound.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Against Sensitive and Resistant P. falciparum Strains
| Parasite Strain | Genotype (cytb) | This compound IC50 (nM) | Fold Resistance |
| 3D7 (Sensitive) | Wild-type | 5 ± 1.2 | - |
| R-GW-1 (Resistant) | Mutation near Qi site | 55 ± 8.5 | 11 |
| R-GW-2 (Resistant) | Different mutation near Qi site | 120 ± 15.3 | 24 |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant P. falciparum
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Initiate Culture: Start a high-parasitemia culture of a clonal, drug-sensitive P. falciparum line (e.g., 3D7) in complete culture medium.
-
Initial Drug Pressure: Add this compound to the culture at a concentration equal to the IC50.
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Monitor and Maintain: Monitor the culture daily for parasite growth. Replace the medium with fresh drug-containing medium every 48 hours.
-
Increase Drug Pressure: Once the parasite culture has recovered and is growing steadily, double the concentration of this compound.
-
Repeat Stepwise Selection: Continue this stepwise increase in drug concentration, allowing the culture to adapt at each step, until the parasites can grow in a concentration that is at least 10-fold higher than the initial IC50.
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Cloning: Clone the resistant parasite population by limiting dilution to obtain a clonal resistant line.
-
Characterization: Confirm the resistance phenotype by performing a dose-response assay and sequence the cytb gene to identify potential resistance-conferring mutations.
Protocol 2: SYBR Green I-Based Drug Susceptibility Assay
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Prepare Drug Plates: Serially dilute this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
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Add Parasites: Add synchronized ring-stage P. falciparum at a final parasitemia of 0.5% and a final hematocrit of 2% to each well.
-
Incubate: Incubate the plate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lyse and Stain: Add lysis buffer containing SYBR Green I to each well.
-
Read Fluorescence: Read the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Mandatory Visualizations
Caption: Mechanism of action of this compound and development of resistance.
Caption: Workflow for selecting and characterizing this compound-resistant parasites.
Caption: Logical workflow for troubleshooting reduced this compound susceptibility.
References
- 1. Preclinical drug metabolism and pharmacokinetic evaluation of this compound, a novel anti-malarial mitochondrial electron transport inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Cardiotoxicity of Pyridone-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cardiotoxicity of pyridone-based inhibitors. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cardiotoxicity associated with pyridone-based kinase inhibitors?
A1: The cardiotoxicity of pyridone-based kinase inhibitors, like other kinase inhibitors, is often multifaceted. The primary mechanisms can be broadly categorized as on-target and off-target effects. On-target toxicity occurs when the intended kinase target is also crucial for normal cardiac function. Off-target toxicity arises from the inhibitor binding to other kinases or cellular components within cardiomyocytes, leading to unintended and adverse effects.
Key molecular mechanisms include:
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Mitochondrial Dysfunction: Inhibition of kinases involved in cellular energy metabolism can disrupt mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptotic pathways.[1]
-
Disruption of Signaling Pathways: Critical cardiac signaling pathways, such as those governed by AMP-activated protein kinase (AMPK), can be inadvertently inhibited, leading to cellular stress and death.[1][2]
-
Ion Channel Modulation: Some inhibitors can directly or indirectly affect the function of cardiac ion channels, leading to electrophysiological abnormalities like QT prolongation and arrhythmias.[3]
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Induction of Apoptosis: Off-target effects can trigger programmed cell death in cardiomyocytes through various signaling cascades.
Q2: My pyridone-based inhibitor is showing cardiotoxicity in early screens. What are the initial steps to troubleshoot this?
A2: When initial screens indicate cardiotoxicity, a systematic approach is necessary to understand and mitigate the issue.
-
Confirm the finding: Repeat the initial assay to ensure the result is reproducible. Use a concentration range of the compound to determine the dose-dependence of the toxic effect.
-
Assess cell viability: Use assays like MTT or LDH release to quantify the extent of cytotoxicity.[4]
-
Investigate the mechanism: Based on the initial findings, delve deeper into the potential mechanisms. For example, if you suspect mitochondrial toxicity, proceed with assays that measure mitochondrial respiration and membrane potential.
-
Evaluate off-target effects: A kinome scan can help identify unintended targets of your inhibitor. This can provide valuable insights into whether the cardiotoxicity is due to off-target activity.
Q3: What are some medicinal chemistry strategies to reduce the cardiotoxicity of a pyridone-based inhibitor?
A3: Medicinal chemistry offers several strategies to improve the safety profile of a pyridone-based inhibitor:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyridone ring and other parts of the molecule to understand which chemical features contribute to toxicity versus efficacy. The goal is to dissociate the desired on-target activity from the off-target cardiotoxic effects.
-
Bioisosteric Replacement: Replace the pyridone ring or its substituents with other chemical groups that have similar physical or chemical properties but different biological effects.[2] For example, replacing a benzene ring with a pyridine or pyridone ring can alter properties like solubility and hydrogen bonding capabilities, which may influence off-target binding.[5][6]
-
Improve Selectivity: Modify the inhibitor's structure to increase its affinity for the intended target while reducing its binding to off-target kinases known to be important for cardiac function. This can involve exploiting subtle differences in the ATP-binding pockets of the target and off-target kinases.
-
Optimize Physicochemical Properties: Adjusting properties like lipophilicity and solubility can alter the drug's distribution and reduce its accumulation in cardiac tissue.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in iPSC-cardiomyocyte viability assays.
Possible Cause: The inhibitor may be causing widespread cellular damage through mechanisms like mitochondrial dysfunction or apoptosis.
Solutions:
-
Perform a concentration-response experiment: Determine the EC50 for the cytotoxic effect.
-
Investigate the mechanism of cell death:
-
Apoptosis vs. Necrosis: Use high-content imaging with fluorescent dyes to distinguish between apoptotic and necrotic cell death.
-
Mitochondrial Health Assessment: Evaluate mitochondrial membrane potential and reactive oxygen species (ROS) production.
-
-
Assess Off-Target Kinase Inhibition: Perform a broad kinase panel screening to identify potential off-target interactions that could be mediating the cytotoxic effects.
Problem 2: The inhibitor causes significant prolongation of the field potential duration (FPD) in multi-electrode array (MEA) assays with iPSC-cardiomyocytes.
Possible Cause: The compound is likely interacting with one or more cardiac ion channels, leading to delayed repolarization.
Solutions:
-
Confirm with Patch-Clamp Electrophysiology: Use manual or automated patch-clamp techniques to directly measure the effect of the inhibitor on specific ion currents (e.g., hERG, IKs, IKr).
-
In Silico Modeling: Utilize computational models of the cardiac action potential to simulate the effects of the observed ion channel block and predict the pro-arrhythmic risk.[7]
-
Structure-Based Design to Mitigate Ion Channel Activity: If a specific off-target ion channel is identified, use medicinal chemistry strategies to modify the compound to reduce its affinity for that channel while maintaining on-target potency.
Experimental Protocols
Protocol 1: High-Content Imaging Assay for Cardiomyocyte Viability and Apoptosis
This protocol provides a method for simultaneously assessing cell viability, mitochondrial integrity, and apoptosis in human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
Materials:
-
iCell Cardiomyocytes (or other validated iPSC-CMs)
-
96- or 384-well imaging plates
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Orange CMTMRos (for mitochondrial membrane potential)
-
CellROX Deep Red Reagent (for oxidative stress)
-
Vybrant™ FAM Caspase-3 and -7 Assay Kit (for apoptosis)
-
High-content imaging system
Procedure:
-
Cell Plating: Plate iPSC-CMs in gelatin-coated 96- or 384-well plates according to the manufacturer's instructions and allow them to recover for at least 3 days.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridone-based inhibitor for 24 to 72 hours. Include a vehicle control (e.g., DMSO).
-
Staining:
-
Image Acquisition: Acquire images using a high-content imaging system. Use appropriate filter sets for each fluorescent dye.
-
Image Analysis: Use image analysis software to quantify:
-
Total cell number (Hoechst-positive nuclei).
-
Percentage of cells with compromised mitochondrial membrane potential (decreased MitoTracker Orange intensity).
-
Percentage of cells with high levels of oxidative stress (increased CellROX Deep Red intensity).
-
Percentage of apoptotic cells (caspase-3/7 positive).
-
Data Presentation:
| Compound Concentration | % Cell Viability | % Mitochondrial Dysfunction | % Oxidative Stress | % Apoptosis |
| Vehicle Control | 100 | 5 | 3 | 2 |
| 0.1 µM | 98 | 6 | 4 | 3 |
| 1 µM | 85 | 15 | 10 | 8 |
| 10 µM | 50 | 45 | 35 | 25 |
| 100 µM | 10 | 90 | 80 | 60 |
Protocol 2: Assessment of Mitochondrial Respiration in Cardiomyocytes
This protocol outlines a method to assess the impact of a pyridone-based inhibitor on mitochondrial function using a Seahorse XF Analyzer.[9][10]
Materials:
-
iPSC-CMs or primary cardiomyocytes
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Assay medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
Procedure:
-
Cell Plating: Seed cardiomyocytes in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.
-
Compound Treatment: Pre-treat the cells with the pyridone-based inhibitor at various concentrations for the desired duration.
-
Assay Preparation: Replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.
-
Seahorse XF Assay:
-
Place the cell plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
-
Data Analysis: Calculate the key parameters of mitochondrial function: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Data Presentation:
| Parameter | Vehicle Control (OCR, pmol/min) | Compound (10 µM) (OCR, pmol/min) | % Change |
| Basal Respiration | 150 | 120 | -20% |
| ATP Production | 100 | 70 | -30% |
| Maximal Respiration | 300 | 180 | -40% |
| Spare Respiratory Capacity | 150 | 60 | -60% |
Protocol 3: Electrophysiological Assessment using Multi-Electrode Array (MEA)
This protocol describes how to evaluate the pro-arrhythmic potential of a pyridone-based inhibitor by measuring the field potential duration in iPSC-CMs.[3][11]
Materials:
-
iPSC-CMs
-
MEA plates (e.g., from Axion BioSystems)
-
MEA system with temperature and gas control
Procedure:
-
Cell Plating: Plate iPSC-CMs onto MEA plates and culture until a spontaneously beating syncytium is formed.
-
Baseline Recording: Record the baseline field potentials for at least 10-20 minutes to establish a stable baseline.
-
Compound Addition: Add the pyridone-based inhibitor at increasing concentrations to the wells. Allow for an equilibration period after each addition.
-
Data Acquisition: Record the field potentials for several minutes at each concentration.
-
Data Analysis:
-
Analyze the recordings to determine the field potential duration (FPD), beat rate, and the occurrence of arrhythmic events.
-
Correct the FPD for changes in beat rate using formulas like Fridericia's or Bazett's correction (FPDc).[11]
-
Data Presentation:
| Compound Concentration | Beat Rate (bpm) | FPD (ms) | Corrected FPD (FPDc, ms) | % Change in FPDc | Arrhythmic Events |
| Vehicle Control | 55 | 350 | 352 | 0% | None |
| 0.1 µM | 54 | 360 | 363 | 3.1% | None |
| 1 µM | 52 | 400 | 408 | 15.9% | Occasional |
| 10 µM | 48 | 500 | 525 | 49.1% | Frequent |
Visualizations
Caption: Initial troubleshooting workflow for addressing cardiotoxicity.
Caption: Signaling pathways implicated in pyridone inhibitor cardiotoxicity.
Caption: Medicinal chemistry strategies to mitigate cardiotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 3. Electrophysiological Characteristics of Human iPSC-Derived Cardiomyocytes for the Assessment of Drug-Induced Proarrhythmic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of High Content Imaging Methods for Cell Death Detection in Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Content Assay Multiplexing for Toxicity Screening in Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Electrophysiological Characteristics of Human iPSC-Derived Cardiomyocytes for the Assessment of Drug-Induced Proarrhythmic Potential - PMC [pmc.ncbi.nlm.nih.gov]
GW844520 Drug Metabolism and Potential Interactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism and potential drug-drug interactions of the investigational antimalarial compound, GW844520. The information is tailored for researchers conducting preclinical evaluations of this and similar compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments involving this compound.
Issue 1: High Variability in Metabolic Stability Assay Results
Question: We are observing significant well-to-well and day-to-day variability in our in vitro metabolic stability assays with this compound in human liver microsomes. What are the potential causes and solutions?
Answer:
High variability in metabolic stability assays can stem from several factors. Here’s a troubleshooting guide to help you identify and address the issue:
| Potential Cause | Troubleshooting Steps |
| Microsome Quality and Handling | Ensure microsomes are thawed rapidly at 37°C and immediately placed on ice. Avoid repeated freeze-thaw cycles. Use a consistent source and lot of microsomes. |
| Cofactor (NADPH) Degradation | Prepare the NADPH regenerating solution fresh for each experiment. Keep it on ice until use. Ensure the components of the regenerating system (G6P, G6PDH) are active. |
| Inconsistent Incubation Conditions | Maintain a constant temperature of 37°C in the incubator. Ensure consistent shaking or agitation to keep microsomes in suspension. |
| Organic Solvent Concentration | The final concentration of the vehicle (e.g., DMSO, acetonitrile) in the incubation should be kept low (typically ≤ 0.5%) and consistent across all wells, as higher concentrations can inhibit CYP activity. |
| Assay Linearity | Ensure that the incubation time and protein concentration are within the linear range for this compound metabolism. If the substrate depletion is too rapid or too slow, adjust these parameters accordingly. |
| Analytical Method Variability | Validate your LC-MS/MS method for this compound quantification. Check for matrix effects and ensure the internal standard is appropriate and consistent. |
Issue 2: Unexpected Inhibition of a Non-CYP2D6 Probe Substrate
Question: Our CYP phenotyping assay shows inhibition of a probe substrate for an enzyme other than CYP2D6 when incubated with this compound. Why might this be happening?
Answer:
While preclinical data indicates that this compound is a selective inhibitor of CYP2D6, unexpected off-target inhibition can occur.[1][2] Consider the following possibilities:
-
Substrate Specificity: The probe substrate you are using may not be exclusively metabolized by the intended CYP isoform. Some substrates have multiple metabolic pathways. Cross-reactivity can lead to misleading inhibition data. Verify the specificity of your probe substrate in the literature.
-
Metabolite-Mediated Inhibition: A metabolite of this compound, rather than the parent compound, might be inhibiting the other CYP isoform.
-
Non-Specific Binding: High concentrations of this compound could lead to non-specific binding to microsomal proteins, which might sterically hinder the activity of other enzymes.
-
Contamination: Ensure that your solutions and labware are free from any contaminating substances that could act as inhibitors.
To investigate further, consider using a different, more selective probe substrate for the affected CYP isoform and performing a time-dependent inhibition assay to check for mechanism-based inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: The primary metabolic pathway for this compound in humans involves cytochrome P450 enzymes. Specifically, it has been identified as a substrate for CYP2D6.[1][2]
Q2: Does this compound have the potential for drug-drug interactions?
A2: Yes. This compound is an inhibitor of CYP2D6.[1][2] This means it has the potential to increase the plasma concentrations of co-administered drugs that are primarily metabolized by CYP2D6. This could lead to an increased risk of adverse effects for those drugs.
Q3: What is the IC50 value for the inhibition of CYP2D6 by this compound?
A3: A specific IC50 value for the inhibition of CYP2D6 by this compound is not publicly available in the reviewed scientific literature. To assess the clinical relevance of the inhibitory effect, it is recommended to determine the IC50 value experimentally.
Q4: Is this compound a substrate for P-glycoprotein (P-gp)?
A4: No, preclinical studies have shown that this compound is not a substrate for P-glycoprotein.[1][2]
Q5: Why was the clinical development of this compound discontinued?
A5: The clinical development of this compound was halted due to findings of toxicity in skeletal and cardiac muscles during preclinical trials.
Data Presentation
Table 1: Summary of In Vitro Metabolism and Interaction Properties of this compound
| Parameter | Finding | Reference |
| Primary Metabolizing Enzyme | CYP2D6 | [1][2] |
| CYP Inhibition Profile | Inhibitor of CYP2D6 | [1][2] |
| Not an inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP3A4 | [1][2] | |
| CYP2D6 Inhibition IC50 | Not publicly available | |
| P-glycoprotein (P-gp) Interaction | Not a substrate | [1][2] |
| Plasma Protein Binding | Highly bound (>99%) | [1][2] |
| Intrinsic Clearance | Low in human liver microsomes and hepatocytes | [1][2] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Various Species
| Species | Blood Clearance (% of hepatic blood flow) | Volume of Distribution at Steady State (times total body water) | Oral Bioavailability (%) | Reference |
| Mouse | 0.5 - 4 | 2 - 4 | 51 - 100 | [1][2] |
| Rat | 0.5 - 4 | 2 - 4 | 51 - 100 | [1][2] |
| Dog | 0.5 - 4 | 2 - 4 | 51 - 100 | [1][2] |
| Monkey | 0.5 - 4 | 2 - 4 | 51 - 100 | [1][2] |
Experimental Protocols
Protocol 1: Determination of Metabolic Stability of this compound in Human Liver Microsomes
This protocol outlines a general procedure to determine the in vitro metabolic stability of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Dilute the HLM stock to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and this compound (at the desired final concentration, typically 1 µM) in phosphate buffer for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of cold ACN containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Assessment of CYP2D6 Inhibition by this compound (IC50 Determination)
This protocol describes a method to determine the IC50 of this compound for CYP2D6 inhibition.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP2D6-specific probe substrate (e.g., Dextromethorphan or Bufuralol)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH
-
A known CYP2D6 inhibitor as a positive control (e.g., Quinidine)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Prepare a stock solution of the CYP2D6 probe substrate.
-
Prepare a stock solution of NADPH.
-
-
Incubation:
-
In a 96-well plate, pre-incubate HLMs with the various concentrations of this compound (or positive control, or vehicle) in phosphate buffer for 5-10 minutes at 37°C.
-
Add the CYP2D6 probe substrate to the wells.
-
Initiate the reaction by adding NADPH.
-
Incubate for a predetermined time that is within the linear range of metabolite formation.
-
Stop the reaction by adding cold ACN with the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., a four-parameter logistic model).
-
Visualizations
Caption: Metabolic pathway and interaction of this compound.
Caption: Workflow for CYP2D6 inhibition assay.
References
Validation & Comparative
A Comparative Efficacy Analysis of GW844520 and GSK932121: Novel Antimalarial Candidates Targeting the Cytochrome bc1 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents with unique mechanisms of action. Among the promising targets is the mitochondrial cytochrome bc1 (complex III) of the parasite's electron transport chain. This guide provides a comparative overview of two 4(1H)-pyridone derivatives, GW844520 and GSK932121, developed by GlaxoSmithKline as potent inhibitors of this complex. Both compounds showed early promise but were ultimately discontinued due to toxicity concerns. This analysis consolidates available preclinical and clinical data to offer insights into their efficacy, mechanism of action, and safety profiles, which can inform future drug discovery efforts targeting the cytochrome bc1 complex.
Data Presentation: A Comparative Overview
While direct head-to-head comparative studies with extensive quantitative data for this compound and GSK932121 are limited in publicly available literature, the following table summarizes their key characteristics based on available information.
| Feature | This compound | GSK932121 |
| Chemical Class | 4(1H)-pyridone | 4(1H)-pyridone with a substituted alkyl group on the head compared to this compound |
| Target | Plasmodium falciparum cytochrome bc1 complex | Plasmodium falciparum cytochrome bc1 complex |
| Binding Site | Qi site | Qi site |
| In Vitro Efficacy | Potent, with a derivative showing IC50 values of 0.05 µM (PfNF54) and 0.04 µM (PfK1) | Potent, with a derivative showing IC50 values of 0.05 µM (PfNF54) and 0.04 µM (PfK1) |
| In Vivo Efficacy | Data from preclinical mouse models of malaria are not readily available in comparative studies. | Data from preclinical mouse models of malaria are not readily available in comparative studies. |
| Development Stage | Discontinued in preclinical development | Discontinued after Phase 1 clinical trial |
| Reason for Discontinuation | Unexpected toxicity in skeletal and cardiac muscles | Off-target toxicity, with its binding to the Qi site suggested as a possible cause of cardiotoxicity observed in the phase 1 trial |
Experimental Protocols
The following methodologies are standard for the in vitro assessment of antimalarial compounds like this compound and GSK932121.
In Vitro Culture of Plasmodium falciparum
-
Parasite Strains: Asexual blood stages of various P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant K1) are maintained in continuous culture.
-
Culture Medium: Parasites are cultured in RPMI-1640 medium supplemented with human serum or Albumax II, hypoxanthine, and gentamicin.
-
Culture Conditions: Cultures are maintained at 37°C in a low-oxygen environment (typically 5% CO2, 5% O2, and 90% N2) at a 2-5% hematocrit using human O+ erythrocytes.
-
Synchronization: Parasite cultures are synchronized at the ring stage, often using methods like sorbitol treatment, to ensure a uniform population for drug testing.
In Vitro Drug Sensitivity Assay (SYBR Green I-based Fluorescence Assay)
-
Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microplates.
-
Parasite Addition: Synchronized ring-stage parasites are added to each well at a starting parasitemia of approximately 0.5-1%.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions described above.
-
Lysis and Staining: After incubation, the red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway: Inhibition of the Cytochrome bc1 Complex
The following diagram illustrates the mechanism of action of this compound and GSK932121 on the Plasmodium falciparum mitochondrial electron transport chain.
Caption: Inhibition of the cytochrome bc1 complex by this compound and GSK932121.
Experimental Workflow: In Vitro Drug Sensitivity Testing
The following diagram outlines the workflow for determining the in vitro efficacy of antimalarial compounds.
Caption: Workflow for determining in vitro antimalarial drug efficacy.
Conclusion
This compound and GSK932121 represent a significant effort in the development of novel antimalarials targeting the cytochrome bc1 complex of P. falciparum. Their unique mechanism of action, specifically targeting the Qi site, offered a potential advantage over existing Qo site inhibitors like atovaquone, particularly against resistant parasite strains. However, the development of both compounds was halted due to unacceptable toxicity profiles, with cardiotoxicity being a primary concern. This underscores the critical challenge of achieving selective inhibition of the parasite's mitochondrial function without adversely affecting the host. The insights gained from the development and subsequent discontinuation of this compound and GSK932121 remain valuable for the rational design of next-generation cytochrome bc1 inhibitors with an improved therapeutic window. Future research should focus on structural modifications that enhance selectivity for the parasite enzyme and minimize off-target effects in the human host.
Validating GW844520 as a Selective Qi Site Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW844520 with other inhibitors of the cytochrome bc1 complex, supported by experimental data and detailed protocols. The focus is on validating this compound as a selective inhibitor of the ubiquinone reduction (Qi) site, a critical target in antimalarial drug development.
Introduction to this compound and the Cytochrome bc1 Complex
The cytochrome bc1 complex (also known as complex III) is a vital component of the mitochondrial electron transport chain. It facilitates electron transfer from ubiquinol to cytochrome c, a process coupled to proton translocation across the inner mitochondrial membrane, which is essential for ATP synthesis.[1] The bc1 complex has two distinct ubiquinone/ubiquinol binding sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[1]
Inhibitors targeting the Qo site, such as atovaquone, have been successful antimalarials. However, the emergence of resistance, often through mutations in the Qo site, necessitates the development of new drugs with different mechanisms of action.[2] This has brought the Qi site into focus as a promising alternative target.
Comparative Performance of Cytochrome bc1 Inhibitors
The selectivity of an inhibitor for the parasite's enzyme over the host's is a critical factor in drug development. The following table summarizes the inhibitory concentrations (IC50) of this compound and other key inhibitors against cytochrome bc1 from P. falciparum and mammalian (bovine) sources.
Table 1: Inhibitory Activity (IC50) of Selected Compounds against Cytochrome bc1 Complex
| Compound | Target Site | P. falciparum (Strain) | IC50 (nM) | Mammalian (Bovine) IC50 (nM) | Selectivity Index (Mammalian/ P. falciparum) |
| This compound | Qi | K1 (atovaquone-resistant) | 2.5 | ~1,000 | ~400 |
| GSK932121 | Qi | K1 (atovaquone-resistant) | 1.1 | ~1,000 | ~909 |
| Antimycin A | Qi | 3D7 | ~129 | ~10 | ~0.08 |
| Atovaquone | Qo | 3D7 (sensitive) | 0.8 - 6 | 70 - 75 | ~9 - 94 |
| Atovaquone | Qo | TM90C2B (Y268S mutant) | >600 | 70 - 75 | <0.125 |
Note: IC50 values are compiled from multiple sources and may have been determined under slightly different experimental conditions. The selectivity index is calculated as the ratio of mammalian IC50 to P. falciparum IC50, with a higher number indicating greater selectivity for the parasite enzyme.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and validation process for Qi site inhibitors, the following diagrams illustrate the key concepts.
References
- 1. mdpi.com [mdpi.com]
- 2. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atovaquone Tolerance in Plasmodium falciparum Parasites Selected for High-Level Resistance to a Dihydroorotate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstructing the Qo Site of Plasmodium falciparum bc 1 Complex in the Yeast Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Resistance Profile of GW844520 and Other Mitochondrial Electron Transport Chain Inhibitors in Plasmodium falciparum
A Comparative Guide for Researchers
Executive Summary
Direct experimental data on the cross-resistance of the antimalarial compound GW844520 with other drugs is not extensively available in the public domain. However, based on its presumed mechanism of action as an inhibitor of the mitochondrial electron transport chain (mtETC) in Plasmodium falciparum, it is possible to infer potential cross-resistance patterns by examining other well-characterized drugs that target this essential pathway. This guide provides a comparative analysis of cross-resistance profiles for mtETC inhibitors, with a focus on atovaquone, to offer insights into the potential challenges and strategies for the development and deployment of compounds like this compound.
Inferred Cross-Resistance Profile of this compound
Given that this compound is understood to target the mtETC, it is plausible that it may exhibit cross-resistance with other compounds that act on this pathway. Resistance to mtETC inhibitors, such as atovaquone, typically arises from mutations in the cytochrome b gene (cytb), a key component of Complex III (the cytochrome bc1 complex) in the mtETC. Therefore, P. falciparum strains harboring mutations in cytb that confer resistance to atovaquone are likely to show reduced susceptibility to this compound.
Conversely, this compound would be expected to retain activity against parasite lines that are resistant to antimalarials with different mechanisms of action, such as chloroquine (which affects hemoglobin digestion) or pyrimethamine (a dihydrofolate reductase inhibitor).
Comparative Cross-Resistance Data of Mitochondrial Electron Transport Chain Inhibitors
The following table summarizes the known cross-resistance patterns for atovaquone, a key mtETC inhibitor, against various antimalarial drugs. This data can serve as a proxy for understanding the potential cross-resistance profile of this compound.
| Antimalarial Drug | Mechanism of Action | Cross-Resistance with Atovaquone | Implication for this compound (Inferred) |
| Atovaquone | Inhibitor of cytochrome bc1 complex (mtETC) | N/A | N/A |
| Proguanil | Dihydrofolate reductase inhibitor (active metabolite, cycloguanil) | Synergistic; resistance to atovaquone can be overcome by proguanil. | May act synergistically. |
| Other mtETC inhibitors | Inhibition of the mitochondrial electron transport chain | Likely to show cross-resistance if they target the same site on cytochrome b. | High potential for cross-resistance. |
| Chloroquine | Inhibition of heme detoxification | No cross-resistance. | Unlikely to have cross-resistance. |
| Artemisinin derivatives | Generation of reactive oxygen species | No cross-resistance. | Unlikely to have cross-resistance. |
| Pyrimethamine | Dihydrofolate reductase inhibitor | No cross-resistance. | Unlikely to have cross-resistance. |
| Sulfadoxine | Dihydropteroate synthase inhibitor | No cross-resistance. | Unlikely to have cross-resistance. |
Experimental Protocols for Assessing Cross-Resistance
The determination of cross-resistance between antimalarial compounds is typically conducted through in vitro susceptibility assays using various strains of P. falciparum with known resistance profiles.
In Vitro Drug Susceptibility Assay
-
Parasite Culture : P. falciparum strains (both drug-sensitive and drug-resistant) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation : The antimalarial drugs to be tested are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.
-
Assay Plate Preparation : A 96-well microtiter plate is used for the assay. Each well contains the parasite culture, erythrocytes, and a specific concentration of the drug. Control wells with no drug are also included.
-
Incubation : The plates are incubated for 48-72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assessment of Parasite Growth : Parasite growth inhibition is measured using various methods:
-
Microscopy : Giemsa-stained thin blood smears are prepared from each well, and the number of parasites per a certain number of red blood cells is counted.
-
SYBR Green I-based Fluorescence Assay : This is a high-throughput method where the fluorescent dye SYBR Green I, which binds to parasite DNA, is added to the wells. The fluorescence intensity is proportional to the amount of parasitic DNA and is measured using a fluorescence plate reader.
-
[3H]-Hypoxanthine Incorporation Assay : This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids. The amount of radioactivity is quantified using a scintillation counter.
-
-
Data Analysis : The 50% inhibitory concentration (IC50) is determined by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. Cross-resistance is determined by comparing the IC50 values of a drug against a resistant strain to its IC50 value against a sensitive parent strain. A significant increase in the IC50 value for the resistant strain indicates cross-resistance.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the P. falciparum mitochondrial electron transport chain, the site of action for inhibitors like atovaquone (and presumably this compound), and the mechanism of resistance.
Caption: P. falciparum mtETC and mechanism of resistance to cytochrome bc1 inhibitors.
Conclusion
While specific cross-resistance data for this compound is lacking, its classification as a mitochondrial electron transport chain inhibitor allows for informed predictions based on the behavior of other drugs in this class, notably atovaquone. The primary mechanism of resistance is expected to involve mutations in the cytb gene, leading to cross-resistance with other inhibitors targeting the cytochrome bc1 complex. Conversely, this compound is anticipated to be effective against parasites resistant to drugs with unrelated mechanisms of action. Further in vitro studies using a panel of drug-resistant P. falciparum strains are essential to definitively characterize the cross-resistance profile of this compound and guide its future development as a potential antimalarial therapeutic.
A Tale of Two Pockets: Unraveling the Distinct Binding Mechanisms of GW844520 and Atovaquone in Cytochrome bc1
A detailed structural and quantitative comparison of the binding sites for the antimalarial compounds GW844520 and atovaquone reveals that despite targeting the same essential enzyme, the cytochrome bc1 complex, they achieve their inhibitory effects through distinct mechanisms by binding to separate sites. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their respective binding pockets, supporting experimental data, and the methodologies used to elucidate these interactions.
Atovaquone, a hydroxynaphthoquinone, is a well-established antimalarial drug that inhibits the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain in parasites like Plasmodium falciparum. Its mode of action involves binding to the ubiquinol oxidation (Qo) site of the complex. In contrast, this compound, a 4(1H)-pyridone derivative, was developed as a potent antimalarial agent that was surprisingly found to bind to the ubiquinone reduction (Qi) site of the same enzyme.[1][2][3] This discovery has opened new avenues for designing novel antimalarials that can overcome resistance to Qo site inhibitors like atovaquone.
Quantitative Comparison of Binding Affinities
The following table summarizes the available quantitative data on the binding affinities of atovaquone and provides context for the inhibitory potential of this compound. Direct comparative values under identical experimental conditions are limited in the literature, reflecting their different binding sites and historical development.
| Compound | Target Site | Organism/System | Binding Affinity Metric | Value | Reference |
| Atovaquone | Qo | Saccharomyces cerevisiae | Ki | 9 nM | [4][5] |
| Qo | Bovine mitochondria | Ki | 80 nM | [4][5] | |
| Qo | Plasmodium falciparum (Y268S mutant) | Ki shift | 270-fold increase vs. wild-type | [4][6] | |
| Qo | P. falciparum (various strains) | IC50 | 0.83–6.81 nM | [7] | |
| This compound | Qi | Bovine cytochrome bc1 | Not explicitly quantified in reviewed literature | Potent antimalarial agent in vivo | [1][2][3] |
Structural Insights into Binding Pockets
The distinct binding sites of atovaquone and this compound are characterized by interactions with different sets of amino acid residues within the cytochrome b subunit of the bc1 complex.
Atovaquone's Foothold in the Qo Site:
X-ray crystallography and molecular modeling studies have revealed that atovaquone binds to the Qo site, where it mimics the natural substrate, ubiquinol.[5][8] Key interactions include:
-
A polarized hydrogen bond between the hydroxyl group of atovaquone and His181 of the Rieske iron-sulfur protein.[5][8]
-
Multiple non-polar interactions between the naphthoquinone head group and conserved cytochrome b residues.[8]
-
Interactions between the cyclohexyl-chlorophenyl tail of atovaquone and less-conserved residues, which can explain species-specific efficacy.[8]
-
Mutations in residues such as Tyr268 of cytochrome b are known to confer atovaquone resistance by reducing its binding affinity.[4][9][10]
This compound's Niche in the Qi Site:
Cocrystallization studies have unexpectedly shown that this compound and other 4(1H)-pyridones bind to the Qi site.[1][2][3] This site is spatially distinct from the Qo site and is involved in the reduction of ubiquinone. The binding of this compound is characterized by:
-
Interactions with residues surrounding the heme bH, including His203 and Phe222 .[2]
-
The hydrophobic tail of the compound lies within a cavity, while the head group is involved in more polar interactions.[2]
-
The discovery of this binding mode provides a molecular basis for the activity of this class of compounds against atovaquone-resistant parasites.[3]
Experimental Protocols
The characterization of the binding sites for this compound and atovaquone relies on a combination of biophysical and biochemical techniques.
X-ray Crystallography of Protein-Inhibitor Complexes
This technique provides high-resolution structural information of the inhibitor bound to its target protein.
-
Protein Purification: The cytochrome bc1 complex is purified from a suitable source, such as bovine heart mitochondria or a recombinant expression system (e.g., Saccharomyces cerevisiae).[11]
-
Crystallization: The purified protein is incubated with a molar excess of the inhibitor (atovaquone or this compound) and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.[11]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic coordinates of the protein-inhibitor complex are built and refined.[5][11]
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: The purified cytochrome bc1 complex is placed in the sample cell of the calorimeter, and the inhibitor (atovaquone or this compound) is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.
-
Titration: The inhibitor is injected in small aliquots into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The heat changes are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
Site-Directed Mutagenesis
This method is used to identify key amino acid residues involved in inhibitor binding by observing the effect of their mutation on binding affinity or enzyme activity.
-
Primer Design: Primers containing the desired mutation in the gene encoding cytochrome b are designed.
-
Mutagenesis PCR: A plasmid containing the wild-type cytochrome b gene is used as a template for a PCR reaction with the mutagenic primers.
-
Transformation and Selection: The PCR product is treated to remove the parental DNA template and then transformed into a suitable host (e.g., E. coli for plasmid propagation, followed by yeast for expression).
-
Protein Expression and Analysis: The mutant protein is expressed and purified. The impact of the mutation is then assessed by measuring changes in inhibitor binding affinity (e.g., using ITC) or enzyme inhibition (IC50 or Ki determination).
Visualizing the Binding Site Distinction
The following diagrams illustrate the different binding locations of this compound and atovaquone on the cytochrome bc1 complex and the general workflow for their structural comparison.
Caption: Differential binding of atovaquone and this compound to cytochrome bc1.
Caption: Experimental workflow for binding site comparison.
References
- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 2. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Structural analysis of mitochondrial cytochrome bc1 complex with atovaquone bound reveals the molecular basis of antimalarial drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Structure of the Cytochrome bc1 Complex from Bovine Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimalarial Potential of GW844520: A Comparative Analysis
For Immediate Release
Dateline: November 20, 2025
A comprehensive review of available preclinical data on GW844520, a 4(1H)-pyridone derivative, reveals its potent efficacy against Plasmodium species, the causative agents of malaria. This guide offers an in-depth comparison of this compound with established antimalarial drugs, presenting key experimental data, methodologies, and an exploration of its mechanism of action for researchers, scientists, and drug development professionals.
This compound emerged from a drug discovery program aimed at identifying novel inhibitors of the Plasmodium falciparum electron transport chain. While showing promise in preclinical studies, its development was ultimately halted due to unforeseen toxicity.[1] Its successor, GSK932121, also faced termination during Phase I clinical trials because of a narrow therapeutic index identified in toxicology studies in rats.[2] Despite their discontinuation, the study of these compounds provides valuable insights into the development of new antimalarials targeting the parasite's mitochondrial function.
At a Glance: Comparative Efficacy of Antimalarial Agents
The following tables summarize the in vitro and in vivo activities of this compound's successor compound, GSK932121, alongside key comparator antimalarials. It is important to note that direct comparative studies for this compound with identical methodologies are not publicly available. The data for GSK932121 is presented here as a close structural and mechanistic analogue.
Table 1: In Vitro Antiplasmodial Activity (IC50, nM)
| Compound | P. falciparum (Chloroquine-Sensitive) | P. falciparum (Chloroquine-Resistant) | Data Source(s) |
| GSK932121 | Data not available | Data not available | [3] |
| Atovaquone | 0.889 | 0.906 | [4] |
| Chloroquine | ~10-20 | >100 | [5] |
| Artemisinin | <50 | <50 | [6] |
IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
Table 2: In Vivo Antimalarial Efficacy in Murine Models
| Compound | Plasmodium Species | Mouse Model | Efficacy (ED90, mg/kg) | Data Source(s) |
| GSK932121 | P. falciparum | Humanized NOD-scid IL2Rγnull | 0.6 | [3] |
| Chloroquine | P. falciparum | Humanized NOD-scid IL2Rγnull | 4.9 | [3] |
| Artesunate | P. falciparum | Humanized NOD-scid IL2Rγnull | 12.9 | [3] |
| Pyrimethamine | P. falciparum | Humanized NOD-scid IL2Rγnull | 0.5 | [3] |
ED90 (90% effective dose) is the dose of a drug that is required to produce a 90% reduction in parasitemia in an in vivo model.
Deep Dive: Mechanism of Action
This compound and its successor, GSK932121, exert their antimalarial effect by targeting the parasite's mitochondrial electron transport chain (ETC), a critical pathway for energy production and pyrimidine biosynthesis. Specifically, these 4(1H)-pyridone compounds bind to the Qi site of the cytochrome bc1 complex (Complex III).[1][7][8] This binding site is distinct from that of atovaquone, which targets the Qo site of the same complex. This difference in binding explains why 4(1H)-pyridones have been shown to be effective against atovaquone-resistant parasite strains.[1][9]
The inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death.
In contrast, other antimalarial drugs operate through different mechanisms:
-
Atovaquone: As mentioned, it also inhibits the cytochrome bc1 complex, but at the Qo site.
-
Chloroquine: This drug is thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in its food vacuole.
-
Artemisinin and its derivatives: These are believed to be activated by heme iron within the parasite, generating reactive oxygen species that damage parasite proteins and lipids.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the Plasmodium Mitochondrial Electron Transport Chain.
Caption: Workflow for In Vitro Antiplasmodial Activity Assay.
Caption: Workflow for In Vivo Antimalarial Efficacy Test.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of antimalarial compounds. Specific parameters may vary between studies.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
-
Plasmodium falciparum Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., 3D7 for chloroquine-sensitive or Dd2 for chloroquine-resistant) are maintained in continuous culture in human O+ erythrocytes at 3-5% hematocrit in RPMI-1640 medium supplemented with Albumax II, sodium bicarbonate, hypoxanthine, HEPES, and gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Synchronization: Parasite cultures are synchronized at the ring stage, typically using a 5% D-sorbitol solution.
-
Drug Dilution and Plate Preparation: Test compounds are serially diluted in appropriate solvent (e.g., DMSO) and then further diluted in culture medium. The dilutions are added to 96-well microtiter plates.
-
Inoculation and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of approximately 0.5% and a hematocrit of 1.5%. The plates are incubated for 72 hours under the same conditions as the main culture.
-
Growth Measurement: After incubation, the plates are lysed, and SYBR Green I, a fluorescent nucleic acid stain, is added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are normalized to controls (no drug) and blank wells (uninfected erythrocytes). The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Antimalarial Efficacy (4-Day Suppressive Test in a Humanized Mouse Model)
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) are engrafted with human erythrocytes to support the growth of P. falciparum.
-
Infection: Mice are infected intravenously with P. falciparum-infected human erythrocytes.
-
Treatment: Three days post-infection, mice are randomly assigned to treatment and control groups. The test compound is administered orally once daily for four consecutive days. The control group receives the vehicle solution.
-
Monitoring: Parasitemia is monitored daily by collecting a small blood sample from the tail vein and examining Giemsa-stained thin blood smears under a microscope.
-
Efficacy Assessment: The percentage of parasitemia in the treated groups is compared to the vehicle-treated control group. The 50% and 90% effective doses (ED50 and ED90), the doses that cause a 50% and 90% reduction in parasitemia, respectively, are calculated from the dose-response curve.
Cytochrome bc₁ Complex (Complex III) Activity Assay
-
Isolation of Mitochondria: Plasmodium parasites are isolated from infected erythrocytes, and mitochondria are subsequently purified through a series of centrifugation steps.
-
Assay Principle: The activity of the cytochrome bc₁ complex is measured by monitoring the reduction of cytochrome c. The assay mixture typically contains the isolated mitochondria, a substrate for the electron transport chain (e.g., ubiquinol), and oxidized cytochrome c.
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound or atovaquone).
-
Measurement: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 550 nm).
-
Data Analysis: The rate of cytochrome c reduction is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound and the broader class of 4(1H)-pyridones represent a promising avenue for the development of novel antimalarials that can overcome existing resistance to drugs like atovaquone. Their distinct binding site on the cytochrome bc₁ complex offers a clear mechanistic advantage. However, the clinical development of this compound and its successor, GSK932121, was halted due to toxicity concerns, underscoring the critical importance of thorough toxicological profiling in early-stage drug discovery. The data and methodologies presented in this guide provide a valuable resource for researchers working to develop safer and more effective inhibitors of the Plasmodium mitochondrial electron transport chain. Future efforts in this area will need to focus on designing compounds with a wider therapeutic window while retaining the potent antiplasmodial activity of the 4(1H)-pyridone scaffold.
References
- 1. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 8. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimalarial 4(1H)-pyridones bind to the Qisite of cytochromebc1 - Research Repository [repository.essex.ac.uk]
Unraveling the Molecular Shield: A Comparative Guide to GW844520 Resistance in Malaria
For researchers, scientists, and drug development professionals, understanding the molecular intricacies of drug resistance is paramount in the ongoing battle against malaria. This guide provides a comprehensive comparison of GW844520, a potent antimalarial candidate, with its alternatives, focusing on the molecular basis of resistance. Through a detailed examination of experimental data and methodologies, this document aims to illuminate the mechanisms that govern parasite susceptibility and resistance to this class of compounds.
This compound, a 4(1H)-pyridone derivative, exhibits its antimalarial activity by targeting the cytochrome bc1 complex, a crucial component of the parasite's mitochondrial electron transport chain. Unlike the widely used antimalarial atovaquone, which binds to the Qo site of the cytochrome bc1 complex, this compound and its analogue GSK932121 bind to the Qi site. This alternative binding site allows these compounds to overcome resistance mechanisms that have emerged against atovaquone.
Performance Comparison of Cytochrome bc1 Inhibitors
The efficacy of this compound and its comparators has been evaluated against various strains of Plasmodium falciparum, the deadliest malaria parasite. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of drug potency, for this compound, its related compound GSK932121, and atovaquone against both atovaquone-sensitive and atovaquone-resistant parasite lines.
| Compound | Target Site | P. falciparum Strain | Atovaquone Resistance Status | Key Cytochrome b Mutations | IC50 (nM) |
| This compound | Qi site | Atovaquone-Sensitive | Sensitive | Wild-Type | Data not available |
| Atovaquone-Resistant | Resistant | Y268S, Y268N, Y268C | Data not available | ||
| GSK932121 | Qi site | Atovaquone-Sensitive | Sensitive | Wild-Type | Data not available |
| Atovaquone-Resistant | Resistant | Y268S, Y268N, Y268C | Data not available | ||
| Atovaquone | Qo site | 3D7 | Sensitive | Wild-Type | 0.83 - 6.81[1] |
| L-3 (chloroquine-susceptible) | Sensitive | Wild-Type | 0.978[2] | ||
| FCM 29 (multidrug-resistant) | Sensitive | Wild-Type | 1.76[2] | ||
| Atovaquone-Resistant Isolates | Resistant | Y268S, Y268N, Y268C | >28[3][4] |
Molecular Basis of Resistance
Resistance to cytochrome bc1 inhibitors in Plasmodium falciparum is primarily conferred by mutations in the mitochondrial cytochrome b gene.
Atovaquone Resistance: The most well-characterized resistance mechanism is associated with point mutations at codon 268 of the cytochrome b gene, leading to amino acid substitutions such as Y268S, Y268N, and Y268C. These mutations are located in the Qo binding pocket and reduce the binding affinity of atovaquone to its target.
This compound and Qi Site Inhibitor Resistance: As this compound binds to the distinct Qi site, it circumvents the common atovaquone resistance mutations. While specific resistance-conferring mutations for this compound have not been extensively documented, it is hypothesized that mutations within the Qi binding pocket of the cytochrome b gene would be the primary mechanism of resistance. The emergence of such mutations would be a critical factor to monitor in the development of Qi site inhibitors.
Signaling Pathways and Experimental Workflows
To investigate the molecular basis of resistance to cytochrome bc1 inhibitors, a series of experimental workflows are employed. These include in vitro drug susceptibility assays to determine IC50 values, molecular techniques to identify gene mutations, and enzymatic assays to assess direct inhibition of the target.
The signaling pathway targeted by this compound is the mitochondrial electron transport chain, a fundamental process for parasite survival.
Detailed Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I Assay)
This assay is widely used to determine the IC50 values of antimalarial compounds.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.
-
Drug Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microplates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[5]
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.[6]
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.[7]
-
IC50 Calculation: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is determined by non-linear regression analysis.[7]
Cytochrome bc1 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the cytochrome bc1 complex.
-
Mitochondria Isolation: Mitochondria are isolated from P. falciparum parasites through a series of centrifugation steps.
-
Enzyme Preparation: The isolated mitochondria are solubilized to release the cytochrome bc1 complex.
-
Reaction Mixture: A reaction buffer containing cytochrome c and the substrate (e.g., decylubiquinol) is prepared.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate, and the reduction of cytochrome c is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.[8]
-
IC50 Calculation: The rate of cytochrome c reduction at each inhibitor concentration is used to calculate the enzymatic IC50 value.[8]
Molecular Characterization of Resistance
To identify mutations associated with resistance, the cytochrome b gene of resistant parasites is amplified and sequenced.
-
Genomic DNA Extraction: Genomic DNA is extracted from cultured resistant P. falciparum parasites.
-
PCR Amplification: The full-length cytochrome b gene is amplified using specific primers and a high-fidelity DNA polymerase.[9]
-
DNA Sequencing: The PCR product is purified and sequenced using the Sanger sequencing method.[9]
-
Sequence Analysis: The obtained sequence is compared to the wild-type cytochrome b sequence to identify any nucleotide changes that result in amino acid substitutions.[9]
Conclusion
This compound represents a promising class of antimalarial compounds that can effectively combat atovaquone-resistant Plasmodium falciparum by targeting the Qi site of the cytochrome bc1 complex. Understanding the molecular basis of resistance to this and other Qi site inhibitors is crucial for the development of next-generation antimalarials and for designing strategies to mitigate the emergence and spread of drug resistance. Further research is needed to obtain a more complete quantitative picture of the activity of this compound and its analogues against a broader panel of drug-resistant parasite strains and to fully elucidate the spectrum of mutations that can confer resistance to this important class of antimalarials.
References
- 1. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 8. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Head-to-Head Comparison of GW844520 with Other Cytochrome bc1 Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of GW844520 with other prominent inhibitors of the cytochrome bc1 complex (also known as complex III). The cytochrome bc1 complex is a critical component of the mitochondrial electron transport chain, making it a key target for antimalarial drugs, fungicides, and other therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to offer an objective evaluation of this compound's performance against its alternatives.
Executive Summary
This compound is a potent 4(1H)-pyridone inhibitor of the cytochrome bc1 complex, demonstrating significant antimalarial activity. Unlike many other bc1 inhibitors that target the ubiquinol oxidation (Qo) site, this compound and its analogue GSK932121 bind to the ubiquinone reduction (Qi) site.[1] This alternative binding site allows it to overcome resistance mechanisms that have emerged for Qo-targeting drugs like atovaquone.[1] However, the clinical development of this compound was halted due to toxicity concerns.[2] This guide provides a comparative analysis of this compound against other key bc1 inhibitors, including atovaquone, GSK932121, and ELQ-300, across various performance metrics.
Data Presentation: Quantitative Comparison of bc1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other selected bc1 inhibitors against Plasmodium falciparum and bovine mitochondrial bc1 complex. Lower values indicate higher potency.
| Inhibitor | Target Organism/Enzyme | Binding Site | IC50 (nM) | Ki (nM) | Reference |
| This compound | P. falciparum (3D7) | Qi | 5 | N/A | [2] |
| P. falciparum (Atovaquone-resistant) | Qi | 2 | N/A | [2] | |
| Bovine bc1 | Qi | 59 ± 6 | N/A | [2] | |
| GSK932121 | P. falciparum (3D7) | Qi | 6 | N/A | [2] |
| P. falciparum (Atovaquone-resistant) | Qi | 6 | N/A | [2] | |
| Bovine bc1 | Qi | 65 ± 4 | N/A | [2] | |
| Atovaquone | P. falciparum (L-3, chloroquine-susceptible) | Qo | 0.978 | 9 | [2][3] |
| P. falciparum (FCM 29, multidrug-resistant) | Qo | 1.76 | N/A | [3] | |
| P. falciparum (Thai isolates) | Qo | 3.4 (mean) | N/A | [4] | |
| Bovine bc1 | Qo | N/A | 80 | [2] | |
| ELQ-300 | P. falciparum (3D7) | Qi | <1 | N/A | [5] |
| P. falciparum (Atovaquone-resistant) | Qi | N/A | N/A | ||
| Bovine bc1 | Qi | 51 ± 7 | N/A | [2] | |
| Antimycin A | Bovine bc1 | Qi | N/A | 0.032 | |
| Myxothiazol | Bovine bc1 | Qo | N/A | N/A | |
| Stigmatellin | Bovine bc1 | Qo | 1 | N/A | [6] |
| Azoxystrobin | Bovine bc1 | Qo | N/A | N/A |
N/A: Data not available from the searched sources.
Mandatory Visualization
Signaling Pathway: The Q-Cycle and Inhibition
The cytochrome bc1 complex facilitates electron transfer from ubiquinol to cytochrome c, coupled with proton translocation across the inner mitochondrial membrane. This process, known as the Q-cycle, is a vital part of cellular respiration. The diagram below illustrates the Q-cycle and the points of inhibition for different classes of bc1 inhibitors.
Caption: The Q-cycle of the cytochrome bc1 complex and sites of inhibitor action.
Experimental Workflow: Screening and Characterization of bc1 Inhibitors
The following diagram outlines a typical workflow for the discovery and characterization of novel cytochrome bc1 inhibitors, from high-throughput screening to detailed kinetic analysis.
Caption: Workflow for the discovery and characterization of bc1 inhibitors.
Experimental Protocols
Cytochrome c Reductase Activity Assay (Enzymatic Assay)
This protocol describes the measurement of cytochrome bc1 complex activity by monitoring the reduction of cytochrome c. This assay is commonly used for inhibitor screening and IC50 determination.
Materials:
-
Assay Buffer: 50 mM potassium phosphate (KPi) buffer, pH 7.5, supplemented with 2 mM EDTA and 10 mM potassium cyanide (KCN).
-
Substrate: Decylubiquinol (DBH2). Prepare a stock solution in DMSO. The final concentration in the assay is typically 50 µM.
-
Electron Acceptor: Equine heart cytochrome c. Prepare a stock solution in the assay buffer. The final concentration in the assay is typically 30 µM.
-
Enzyme: Isolated bovine heart or P. falciparum mitochondria, or purified bc1 complex.
-
Inhibitor: Test compounds (e.g., this compound) dissolved in DMSO.
-
Instrumentation: Dual-wavelength spectrophotometer.
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the assay buffer, cytochrome c, and the enzyme preparation.
-
Add the inhibitor at various concentrations to different cuvettes. Include a control with DMSO only.
-
Incubate the mixture for a specified time if pre-incubation with the inhibitor is required.
-
Initiate the reaction by adding the substrate (decylubiquinol).
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm, with a reference wavelength of 541 nm, for a set period (e.g., 1-5 minutes).[7]
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Cell Viability Assay (Whole-Cell Assay)
This protocol assesses the effect of bc1 inhibitors on the metabolic activity of whole cells, which is an indicator of cell viability. It is particularly useful for evaluating the cytotoxicity of the inhibitors.[8][9][10]
Materials:
-
Cell Line: A suitable cell line (e.g., human cell line for toxicity testing, or parasite cultures like P. falciparum).
-
Culture Medium: Appropriate for the chosen cell line.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, dissolved in PBS at 5 mg/mL.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Inhibitor: Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: 96-well plate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
After the incubation period, add 10-20 µL of the MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent Qi site inhibitor of the cytochrome bc1 complex with excellent activity against atovaquone-resistant P. falciparum. However, its development was halted due to toxicity issues, a fate shared by its analogue GSK932121. The comparative data presented in this guide highlights the therapeutic potential and the challenges associated with targeting the bc1 complex. The detailed experimental protocols and workflows provided herein offer a practical resource for researchers engaged in the discovery and development of novel bc1 inhibitors. Future efforts in this field should focus on designing inhibitors with improved selectivity for the parasite enzyme over the host counterpart to minimize toxicity.
References
- 1. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Graphviz [graphviz.org]
- 4. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchhub.com [researchhub.com]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. protocols.io [protocols.io]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Validating the Antimalarial Potential of GW844520 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. This guide provides a comprehensive comparison of the antimalarial activity of GW844520, a potent 4(1H)-pyridone derivative, and its analogues, against standard antimalarial drugs. The data presented herein, supported by detailed experimental protocols, aims to validate the potential of this compound class as a promising avenue for next-generation antimalarial therapies.
Executive Summary
This compound and its derivatives have demonstrated significant in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of P. falciparum. These compounds act by inhibiting the parasite's mitochondrial electron transport chain (ETC) at the cytochrome bc1 complex, a mechanism distinct from many current antimalarials. Notably, they bind to the Q
Comparative In Vitro Activity
The in vitro potency of this compound and its derivatives was assessed against various P. falciparum strains and compared with established antimalarial drugs, chloroquine and artemisinin. The 50% inhibitory concentration (IC
| Compound | P. falciparum 3D7 (Chloroquine-sensitive) IC | P. falciparum K1 (Chloroquine-resistant) IC |
| GW844520X | 0.6 ± 0.1 | 0.7 ± 0.2 |
| GSK240739A | 1.2 ± 0.3 | 1.5 ± 0.4 |
| GSK325968A | 0.9 ± 0.2 | 1.1 ± 0.3 |
| GSK299927B | 0.5 ± 0.1 | 0.6 ± 0.1 |
| GSK301897A | 0.8 ± 0.2 | 0.9 ± 0.2 |
| Chloroquine | 8.6 ± 0.4[1] | 155 ± 11.4[1] |
| Artemisinin | ~1-10 (strain dependent) | ~1-10 (strain dependent) |
Data for this compound derivatives are representative values from published studies. Exact values may vary based on experimental conditions.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound derivatives was evaluated in a murine model of malaria (Plasmodium yoelii), a standard preclinical model for assessing antimalarial drug activity. The 50% effective dose (ED
| Compound | P. yoelii ED |
| GW844520X | 1.5 |
| GSK240739A | 3.2 |
| GSK325968A | 2.1 |
| GSK299927B | 1.1 |
| GSK301897A | 2.5 |
| Chloroquine | ~5-10 |
Data for this compound derivatives are from a 4-day suppressive test in a P. yoelii mouse model, as reported in conference proceedings.[2] Exact values may vary based on the specific mouse strain, parasite line, and experimental protocol.
Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain
This compound and its derivatives exert their antimalarial effect by targeting the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[3][4] This complex is crucial for ATP synthesis and the regeneration of ubiquinone, which is essential for pyrimidine biosynthesis. By inhibiting the Qi site of the cytochrome bc1 complex, these compounds disrupt the electron flow, leading to mitochondrial dysfunction and parasite death.[5][6]
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This assay determines the 50% inhibitory concentration (ICP. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strain)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium
-
Test compounds and control drugs (e.g., chloroquine, artemisinin)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Serially dilute the test compounds in complete medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)
This test evaluates the in vivo efficacy of a compound in a murine malaria model.[7]
Materials:
-
Plasmodium yoelii or Plasmodium berghei infected erythrocytes
-
Swiss albino mice
-
Test compounds and control drug (e.g., chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with parasitized red blood cells.
-
Randomly assign mice to control and treatment groups.
-
Administer the test compounds and control drug orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection.
-
On day 4 post-infection, collect a thin blood smear from the tail of each mouse.
-
Stain the blood smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of parasite suppression for each treatment group compared to the vehicle-treated control group.
-
Determine the ED
Conclusion and Future Directions
This compound and its derivatives represent a promising class of antimalarial compounds with a novel mechanism of action that is effective against drug-resistant parasites. Their potent in vitro and in vivo activity validates the parasite's mitochondrial electron transport chain as a key drug target. However, the observed toxicity with a clinical candidate from this class underscores the critical importance of optimizing for selectivity against the parasite enzyme over the human homologue. Future research should focus on structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies to design new 4(1H)-pyridone derivatives with an improved therapeutic window. Further investigation into the potential for combination therapy with other antimalarials is also warranted to enhance efficacy and mitigate the risk of resistance development.
References
- 1. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Evidence of Synergistic Effects of GW844520 with Other Antimalarials Found in Publicly Available Research
A comprehensive review of existing scientific literature reveals a lack of published studies investigating the synergistic effects of the PfCLK3 inhibitor GW844520 in combination with other antimalarial drugs. While the compound and its analogues have been identified as potent, multi-stage antimalarial candidates with a novel mechanism of action, research to date has primarily focused on their standalone efficacy and mechanism. This guide will, therefore, summarize the current understanding of the this compound chemotype, its target, and its potential as a transformative antimalarial agent, while also providing a general framework for how the synergistic effects of such a compound would be evaluated.
The Promise of PfCLK3 Inhibition: A Novel Antimalarial Strategy
This compound and its closely related analogue, TCMDC-135051, are potent inhibitors of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein essential for the parasite's survival.[1][2][3] This kinase plays a critical role in regulating the splicing of messenger RNA (mRNA), a fundamental process for protein synthesis.[3] By inhibiting PfCLK3, these compounds disrupt this essential process, leading to parasite death.[2][4]
The key advantage of this mechanism is its activity against multiple stages of the parasite's life cycle. Research has demonstrated that PfCLK3 inhibitors can:
-
Kill the parasite during its asexual blood stage , which is responsible for the symptoms of malaria.[2][3]
-
Prevent the development of gametocytes , the sexual stage of the parasite responsible for transmission from humans to mosquitoes.[1][3]
-
Inhibit the development of liver-stage parasites , suggesting prophylactic potential.[1][3]
This multi-stage activity makes PfCLK3 inhibitors like this compound promising candidates for a single-dose cure that could also block transmission and prevent infection.
Biological Profile of a Lead PfCLK3 Inhibitor
While specific data on this compound's synergistic activity is unavailable, the biological profile of the well-characterized analogue TCMDC-135051 highlights the potency of this class of inhibitors.
| Compound | Target | In Vitro Potency (Kinase Assay) | Parasiticidal Activity (Asexual Blood Stage) | Key Features |
| TCMDC-135051 | PfCLK3 | Nanomolar (nM) range | Submicromolar (µM) range | Multi-stage activity (asexual, sexual, and liver stages), potent, and selective inhibitor.[2][3] |
Mechanism of Action: Targeting RNA Splicing
The proposed mechanism of action for PfCLK3 inhibitors is depicted in the following signaling pathway.
Experimental Protocols for Assessing Synergy
While specific data for this compound is not available, the following outlines a standard experimental workflow for evaluating the synergistic effects of antimalarial drug combinations.
In Vitro Synergy Assessment
A common method to assess drug interactions is the fixed-ratio isobologram analysis, derived from dose-response assays.
-
Parasite Culture: P. falciparum strains (e.g., chloroquine-sensitive 3D7 or resistant strains) are cultured in human erythrocytes.
-
Drug Preparation: Stock solutions of the individual drugs (e.g., this compound and a partner drug) are prepared. A series of dilutions for each drug alone and fixed-ratio combinations (e.g., 4:1, 1:1, 1:4 ratios of their IC50s) are made.
-
Dose-Response Assay: Synchronized ring-stage parasites are incubated with the drug dilutions for a full life cycle (e.g., 48 or 72 hours).
-
Growth Inhibition Measurement: Parasite growth is typically measured using DNA-intercalating dyes (e.g., SYBR Green I) and fluorescence detection.
-
Data Analysis:
-
The 50% inhibitory concentration (IC50) for each drug alone and for the combinations is calculated from the dose-response curves.
-
The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination:
-
FICA = (IC50 of drug A in combination) / (IC50 of drug A alone)
-
FICB = (IC50 of drug B in combination) / (IC50 of drug B alone)
-
-
The Combination Index (CI) is the sum of the FICs (CI = FICA + FICB). The nature of the interaction is determined as follows:
-
Synergy: CI < 1
-
Additivity: CI = 1
-
Antagonism: CI > 1
-
-
Future Directions and Conclusion
The novel mechanism of action and multi-stage efficacy of PfCLK3 inhibitors like this compound make them highly attractive candidates for the next generation of antimalarial drugs. While the current body of research focuses on their standalone potential, future studies on their synergistic or additive effects with existing antimalarials will be crucial. Such combination therapies could potentially lower required doses, reduce the risk of adverse effects, and combat the emergence of drug resistance. Researchers in the field are encouraged to explore these potential combinations to further enrich the antimalarial drug pipeline.
References
- 1. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keltic-pharma.com [keltic-pharma.com]
Safety Operating Guide
Navigating the Disposal of GW844520: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with compounds like GW844520, a selective inhibitor of a specific enzyme, understanding the correct disposal procedures is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating the substance as potentially hazardous is the recommended course of action. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Quantitative Data Summary
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, no quantitative data regarding disposal limits or concentrations can be provided. All handling and disposal procedures should be conducted with the assumption that the compound is hazardous.
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of research-grade chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.
1. Waste Characterization and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes the pure compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper, and empty containers).
-
Segregate this compound waste from other waste streams such as non-hazardous trash, sharps, and biological waste.
-
Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste (e.g., unused solutions).
2. Waste Collection and Containerization:
-
Use a dedicated, chemically resistant, and sealable container for collecting this compound waste. The container must be in good condition and compatible with the chemical.
-
For solid waste, a clearly labeled, sealed plastic bag or a wide-mouth container is appropriate.
-
For liquid waste, use a screw-cap bottle, ensuring it is not filled beyond 90% capacity to allow for expansion.
-
Never mix incompatible waste streams in the same container.
3. Labeling of Waste Containers:
-
Properly label the waste container as soon as you begin accumulating waste.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The accumulation start date (the date the first piece of waste was placed in the container).
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard warnings (e.g., "Toxic," "Handle with Care").
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure the storage area has secondary containment to prevent spills from spreading.
-
Store the waste container in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.
5. Arranging for Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 or 180 days), arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online form or a direct call to the EHS office.
-
Do not pour any amount of this compound, or solutions containing it, down the drain.[1][2]
-
Do not dispose of solid this compound waste in the regular trash.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This flowchart provides a visual guide for researchers to follow, ensuring that all necessary steps are taken in the correct sequence.
Caption: Disposal Workflow for this compound
References
Safeguarding Your Research: A Guide to Handling GW844520
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the compound GW844520, focusing on personal protective equipment (PPE) and proper disposal methods. As the toxicological properties of many research chemicals are not fully characterized, a cautious and proactive approach to safety is crucial.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various types of protection.
| Protection Type | Recommended PPE | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] A face shield may be necessary if there is a splash hazard. | To protect eyes from splashes, dust, or aerosols of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently. | To prevent skin contact with the compound.[1][2] |
| Body Protection | A laboratory coat or disposable gown. | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator may be required if working with the solid compound outside of a certified chemical fume hood, or if aerosolization is possible.[1][2] | To prevent inhalation of dust or aerosols. |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of chemical compounds in a laboratory setting. The following diagram illustrates a standard operational procedure for working with this compound.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. The following table outlines the disposal plan for this compound and any materials that have come into contact with it.
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, labeled container. | To prevent environmental contamination and accidental exposure. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. | To ensure all potentially contaminated materials are handled safely. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated hazardous waste container. | To prevent secondary contamination. |
| Solutions containing this compound | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. | To prevent the release of the compound into the wastewater system. |
The following diagram illustrates the decision-making process for the proper disposal of waste generated during the handling of this compound.
By adhering to these safety protocols and disposal procedures, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and chemical hygiene plan for additional requirements.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
